1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl piperazine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKXWBBQYZXPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373871 | |
| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129799-11-7 | |
| Record name | 3-Methyl 1-(phenylmethyl) 1,3-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129799-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129799-11-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide to the physicochemical properties of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate. Given that this compound is not extensively documented in publicly available literature, this guide outlines the necessary framework for its characterization, including standardized experimental protocols and data presentation formats. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds, which underscores the importance of thoroughly characterizing novel derivatives like the one discussed herein.[1][2][3]
Chemical Identity
Based on standard IUPAC nomenclature, the proposed structure for this compound is presented below. This structure features a benzyl group and a carboxylate on the nitrogen at position 1, and a methyl carboxylate group at position 3 of the piperazine ring.
Molecular Formula: C₁₄H₁₈N₂O₄ Molecular Weight: 278.30 g/mol CAS Number: Not Assigned
Physicochemical Data Summary
The following table summarizes the key physicochemical properties to be determined for this compound. This structured format allows for clear and concise data presentation, essential for drug development and research applications.
| Property | Value | Method |
| Melting Point (°C) | Not Determined | Capillary Method |
| Boiling Point (°C) | Not Determined | Not Applicable (likely decomposition at high temperatures) |
| Solubility (mg/mL) | ||
| Water | Not Determined | Shake-flask method |
| DMSO | Not Determined | Shake-flask method |
| Ethanol | Not Determined | Shake-flask method |
| pKa | Not Determined | Potentiometric titration or UV-spectroscopy |
| LogP (Octanol/Water) | Not Determined | Shake-flask method or HPLC |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard in the field and can be adapted as necessary.
3.1. Melting Point Determination (Capillary Method) [4][5][6][7]
This method is used to determine the temperature at which the solid compound transitions to a liquid. A sharp melting point range is indicative of high purity.
-
Apparatus: Melting point apparatus, capillary tubes (one end sealed), thermometer.
-
Procedure:
-
Ensure the sample is completely dry and in a powdered form.
-
Load a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm.
-
Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
-
3.2. Solubility Determination (Shake-Flask Method) [8][9]
This protocol determines the saturation concentration of the compound in a given solvent.
-
Apparatus: Analytical balance, vials with screw caps, orbital shaker, filtration device (e.g., 0.45 µm syringe filter), analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., water, DMSO, ethanol).
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (typically 25°C).
-
Shake the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
After shaking, allow the suspension to settle.
-
Filter an aliquot of the supernatant to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. The resulting concentration is the solubility.
-
3.3. LogP Determination (Shake-Flask Method) [10][11][12][13][14]
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter for predicting its pharmacokinetic properties.
-
Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
-
Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).
-
Add a known volume of the stock solution to a vial containing known volumes of both the octanol and aqueous phases.
-
Seal the vial and shake it on an orbital shaker for a sufficient time to reach partitioning equilibrium (e.g., 1-2 hours).
-
Separate the two phases by centrifugation.
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Visualizations: Workflows and Pathways
4.1. Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the characterization of a new chemical entity (NCE) like this compound.[15][16][17][18][19]
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. davjalandhar.com [davjalandhar.com]
- 7. westlab.com [westlab.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. enamine.net [enamine.net]
- 11. agilent.com [agilent.com]
- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. youtube.com [youtube.com]
- 17. Using Workflows to Explore and Optimise Named Entity Recognition for Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the NCE-1 Pathway and Its Strategic Benefits [freyrsolutions.com]
- 19. vennlifesciences.com [vennlifesciences.com]
An In-depth Technical Guide to the NMR Spectral Analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
Disclaimer: As of the latest search, specific, publicly available ¹H and ¹³C NMR spectral data for 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate could not be located. The following guide provides a representative analysis and detailed experimental protocols that a researcher, scientist, or drug development professional would employ for the characterization of this compound. The spectral data presented herein is illustrative, based on the analysis of structurally similar compounds, and serves as a guide for interpretation.
Introduction
This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and understanding the precise structural features of its derivatives is crucial for drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation of such organic molecules in solution. This guide details the expected ¹H and ¹³C NMR spectral features of this compound and provides comprehensive experimental protocols for data acquisition.
Molecular Structure and Expected NMR Environments
The molecular structure of this compound contains several distinct proton and carbon environments that will give rise to a unique set of signals in the NMR spectra. The diagram below illustrates the molecular structure and the numbering of the core piperazine ring.
Caption: Molecular Structure of this compound.
Illustrative NMR Spectral Data
The following tables present hypothetical ¹H and ¹³C NMR data for this compound. This data is intended to be representative and to guide the analysis of experimentally obtained spectra.
Table 1: Illustrative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.25 - 7.40 | m | - | 5H | Ar-H (Benzyl) |
| 5.15 | s | - | 2H | -CH ₂-Ph |
| 4.20 | m | - | 1H | Piperazine-H 3 |
| 3.70 | s | - | 3H | -OCH ₃ |
| 3.00 - 3.90 | m | - | 6H | Piperazine-H 2, H 5, H 6 |
| 2.50 - 2.90 | m | - | 1H | Piperazine-H 4 |
Table 2: Illustrative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 172.0 | C | C =O (Methyl Ester) |
| 155.0 | C | C =O (Benzyl Carbamate) |
| 136.0 | C | Ar-C (ipso-Benzyl) |
| 128.5 | CH | Ar-C H (ortho, meta-Benzyl) |
| 128.0 | CH | Ar-C H (para-Benzyl) |
| 67.0 | CH₂ | -C H₂-Ph |
| 55.0 | CH | Piperazine-C 3 |
| 52.0 | CH₃ | -OC H₃ |
| 40.0 - 50.0 | CH₂ | Piperazine-C 2, C 5, C 6 |
Experimental Protocols
A detailed methodology for acquiring high-quality NMR spectra is critical for accurate structure elucidation.
-
Sample Quantity: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent: The sample should be dissolved in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[2] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetonitrile-d₃ (CD₃CN), depending on the sample's solubility.
-
NMR Tube: A clean, high-quality 5 mm NMR tube should be used to avoid signal distortion from paramagnetic impurities or imperfections in the glass.[3]
-
Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm.
-
Filtration: To ensure a homogeneous solution, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
The following are typical parameters for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectrometer Frequency: 400 MHz.
-
Spectral Width (SW): Approximately 16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay (5x the longest T1) is necessary for accurate integration.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve signal-to-noise.
-
Spectrometer Frequency: 100 MHz.
-
Spectral Width (SW): Approximately 240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): This is highly dependent on the sample concentration but typically ranges from 1024 to 4096 scans.
-
Temperature: 298 K.
NMR Data Processing and Analysis Workflow
The process from sample preparation to final analysis follows a structured workflow.
References
Mass Spectrometry and Fragmentation Analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl 3-methyl piperazine-1,3-dicarboxylate is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and understanding the mass spectrometric behavior of its analogues is crucial for their identification and characterization in various matrices. This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of this compound, based on established principles for similar compounds. It also outlines a general experimental protocol for its analysis.
Predicted Mass Spectrometry Data
The mass spectral data for this compound is predicted based on the fragmentation patterns observed for other benzylpiperazine and piperazine carboxylate derivatives. The exact masses and relative abundances would be determined experimentally.
Table 1: Predicted Key Mass Fragments for this compound
| m/z (Predicted) | Proposed Fragment Ion | Structural Formula | Notes |
| 278 | [M]⁺ | C₁₄H₁₈N₂O₄ | Molecular Ion |
| 219 | [M - COOCH₃]⁺ | C₁₂H₁₅N₂O₂ | Loss of the methoxycarbonyl radical. |
| 187 | [M - C₆H₅CH₂]⁺ | C₈H₁₃N₂O₄ | Loss of the benzyl radical. |
| 177 | [M - C₆H₅CH₂O]⁺ | C₈H₁₃N₂O₃ | Loss of a benzyloxy radical. |
| 134 | [C₈H₁₄N₂]⁺ | C₈H₁₄N₂ | Piperazine ring fragment after loss of both carboxyl groups. |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a characteristic fragment for benzyl-containing compounds.[1] |
| 59 | [COOCH₃]⁺ | CH₃O₂ | Methoxycarbonyl cation. |
Experimental Protocols
A standard approach for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentration range for calibration.
-
Matrix Extraction (if applicable): For analysis in biological matrices (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction (SPE) would be necessary to isolate the analyte and remove interferences.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
LC-MS/MS Analysis
-
Liquid Chromatograph (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Analysis Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.
-
Visualization of Fragmentation and Workflow
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound under mass spectrometric analysis. The cleavage of C-N bonds within the piperazine ring and the loss of substituents are key fragmentation routes for piperazine analogues.
Caption: Predicted fragmentation of this compound.
Experimental Workflow
The general workflow for the analysis of this compound using mass spectrometry is depicted below.
Caption: General workflow for MS analysis of the target compound.
References
FTIR spectroscopic analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
An In-depth Technical Guide to the FTIR Spectroscopic Analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
Introduction
This compound is a complex organic molecule featuring a piperazine core, a structure of significant interest in medicinal chemistry and drug development due to its versatile biological activities.[1] The precise structural elucidation and quality control of such compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and purity.[2] This guide provides a comprehensive overview of the FTIR analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Expected Vibrational Modes
The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. The primary groups include a tertiary amine within the piperazine ring, a carbamate, an ester, and an aromatic benzyl group.
Caption: Key functional groups in this compound.
Predicted FTIR Absorption Data
Based on the functional groups present, the following table summarizes the predicted characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Benzyl Ring) |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (Piperazine, -CH₃) |
| ~1740 | Strong | C=O Stretch | Methyl Ester[3][4][5] |
| ~1690 | Strong | C=O Stretch | Benzyl Carbamate[6][7] |
| 1600 - 1450 | Medium | C=C Stretch in-ring | Aromatic (Benzyl Ring) |
| 1470 - 1430 | Medium | C-H Bend (Scissoring) | CH₂ (Piperazine Ring)[8] |
| 1300 - 1200 | Strong | C-N Stretch | Piperazine Ring, Carbamate |
| 1300 - 1000 | Strong | C-O Stretch (Asymmetric & Symmetric) | Ester, Carbamate[3][4] |
| 900 - 675 | Strong | C-H Bend (Out-of-plane) | Aromatic (Benzyl Ring) |
Note: The presence of two distinct carbonyl groups (ester and carbamate) is expected to result in two separate, strong absorption bands in the 1800-1650 cm⁻¹ region. Their precise positions can be influenced by the molecular environment.
Experimental Protocol: FTIR Analysis
A standard procedure for obtaining the FTIR spectrum of a solid sample like this compound is detailed below. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.[9][10]
Instrumentation
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
Procedure
-
Background Spectrum Acquisition :
-
Ensure the ATR crystal surface is clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) to wipe the crystal, then allow it to dry completely.
-
Acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.[11]
-
-
Sample Preparation and Measurement :
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[11]
-
Lower the press arm to apply firm and consistent pressure on the sample, ensuring good contact between the sample and the crystal.
-
Initiate the sample scan.
-
-
Data Acquisition Parameters :
-
Scan Range : 4000 - 400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.[11]
-
-
Post-Measurement :
-
Release the pressure arm and carefully remove the sample powder from the crystal surface.
-
Clean the ATR crystal thoroughly as described in step 1 to prevent cross-contamination.
-
Caption: Standard experimental workflow for FTIR analysis using an ATR accessory.
Interpretation of the Spectrum
-
High-Frequency Region (4000 - 2500 cm⁻¹) : Look for peaks between 3100-3000 cm⁻¹ (aromatic C-H stretches) and 2980-2850 cm⁻¹ (aliphatic C-H stretches). The absence of a broad band around 3500-3200 cm⁻¹ would confirm the absence of N-H or O-H functional groups, consistent with the tertiary amine and fully substituted structure.
-
Carbonyl Region (1800 - 1650 cm⁻¹) : This is a critical diagnostic region. Two distinct, strong, and sharp peaks are expected. The peak around 1740 cm⁻¹ corresponds to the C=O stretch of the methyl ester.[3] The second strong peak, typically at a slightly lower wavenumber (~1690 cm⁻¹), is characteristic of the carbamate C=O stretch.[7]
-
Fingerprint Region (1600 - 600 cm⁻¹) : This complex region contains a wealth of structural information.
-
Aromatic Peaks : Look for C=C in-ring stretching vibrations between 1600-1450 cm⁻¹. Strong bands between 900-675 cm⁻¹ are indicative of the out-of-plane C-H bending of the monosubstituted benzene ring.
-
C-N and C-O Stretches : Strong, complex bands between 1300-1000 cm⁻¹ will be present, arising from the C-N stretching of the piperazine ring and carbamate, as well as the C-O stretching of the ester and carbamate moieties.[4] These bands are often broad and overlapping, making specific assignment difficult, but their collective presence is a strong confirmation of the structure.
-
Conclusion
FTIR spectroscopy serves as an indispensable tool for the structural verification of this compound. By identifying the characteristic vibrational bands of its constituent functional groups—notably the distinct ester and carbamate carbonyl stretches, aromatic and aliphatic C-H stretches, and the complex C-N/C-O stretches in the fingerprint region—researchers can rapidly confirm the molecular identity and assess the purity of the compound. The ATR methodology provides a simple and efficient means to obtain high-quality spectra, facilitating routine analysis in research and quality control environments.
References
- 1. connectjournals.com [connectjournals.com]
- 2. rtilab.com [rtilab.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mse.washington.edu [mse.washington.edu]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
An In-depth Technical Guide on the Solubility and Stability of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl 3-methyl piperazine-1,3-dicarboxylate is a derivative of piperazine, a heterocyclic amine that is a common scaffold in many pharmaceutical agents. The physicochemical properties of such compounds, particularly their solubility and stability, are critical parameters that influence their biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME), as well as their shelf-life and formulation development. The piperazine ring itself can increase the water solubility of a molecule.[1] This technical guide outlines the fundamental principles and standardized methodologies for conducting comprehensive solubility and stability studies on this compound.
Physicochemical Properties Overview
While specific data is limited, the structure of this compound suggests it possesses both lipophilic (benzyl group) and potentially hydrophilic (piperazine dicarboxylate moiety) characteristics. Its solubility is therefore expected to be dependent on the solvent's polarity.
Table 1: General Physicochemical Properties (Predicted/General)
| Property | Value/Information | Source |
| CAS Number | 129799-11-7 | N/A |
| Molecular Formula | C₁₄H₁₈N₂O₄ | N/A |
| Molecular Weight | 278.3 g/mol | N/A |
| Appearance | Likely a solid at room temperature | General knowledge |
| pKa | To be determined experimentally | N/A |
| LogP | To be determined experimentally | N/A |
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its formulation and bioavailability. The following section details a generalized protocol for determining the solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Objective: To determine the saturation solubility of the compound in various solvents.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Analytical Method: HPLC Quantification
A validated HPLC method is essential for accurately determining the concentration of the dissolved compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV spectral analysis of the compound.
-
Injection Volume: 10 µL.
Quantification: The concentration of the compound in the sample is determined by comparing its peak area to a standard curve prepared from solutions of known concentrations.
Data Presentation: Solubility Data
The results of the solubility studies should be summarized in a clear and concise table.
Table 2: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| Water | 25 | [Experimental Value] | [Experimental Value] |
| 0.1 N HCl | 25 | [Experimental Value] | [Experimental Value] |
| Phosphate Buffer (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] |
| Methanol | 25 | [Experimental Value] | [Experimental Value] |
| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] |
| DMSO | 25 | [Experimental Value] | [Experimental Value] |
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Studies
Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. The International Council for Harmonisation (ICH) provides guidelines for these studies.[2][3]
Experimental Protocol: Stability Indicating Method Development
A validated stability-indicating HPLC method that can separate the parent compound from its degradation products is a prerequisite for stability studies.
Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples are analyzed by HPLC at various time points to assess the extent of degradation.
Long-Term and Accelerated Stability Studies
These studies are performed on at least three primary batches of the drug substance stored in its proposed packaging.
Storage Conditions (as per ICH guidelines):
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
Parameters to be Tested:
-
Appearance
-
Assay
-
Degradation products/impurities
-
Water content (if applicable)
Data Presentation: Stability Data
The results from the stability studies should be tabulated to show the change in quality attributes over time.
Table 3: Long-Term Stability Data (25 °C / 60% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | [Initial Value] | [Initial Value] | [Initial Value] |
| 3 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 6 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 12 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 4: Accelerated Stability Data (40 °C / 75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | [Initial Value] | [Initial Value] | [Initial Value] |
| 3 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 6 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Visualization: Stability Study Workflow
Caption: Workflow for Pharmaceutical Stability Studies.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for researchers and drug development professionals to conduct thorough solubility and stability studies. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data essential for the successful development and regulatory submission of this compound. The provided templates for data presentation and workflow diagrams can be utilized to structure and document the experimental findings effectively.
References
A Theoretical Exploration of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate: A Quantum Chemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methodology: A Computational Protocol
The following sections detail the proposed computational workflow for the quantum chemical analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate.
Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[2][3][4][5]
Experimental Protocol:
-
Initial Structure: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Computational Method: The geometry is optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional.[4][5]
-
Basis Set: The 6-311++G(d,p) basis set is employed to provide a good balance between accuracy and computational cost.[2]
-
Solvation Model: To simulate a biological environment, the optimization can be performed in a solvent continuum using the Polarizable Continuum Model (PCM).
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Electronic Properties Analysis
Once the optimized geometry is obtained, a series of calculations are performed to understand the electronic characteristics of the molecule.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity.[2][3][4] The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP) Mapping: The MEP map visualizes the electron density around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[2][4] This is vital for predicting non-covalent interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[2][4]
Experimental Protocol:
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Orbital and Property Generation: The output of this calculation is used to generate HOMO and LUMO energy levels, the MEP map, and perform NBO analysis.
-
Software: These calculations are typically carried out using computational chemistry software packages like Gaussian or ORCA.
Illustrative Data Presentation
The following tables present hypothetical yet representative data that could be obtained from the quantum chemical calculations described above.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (piperazine ring) | 1.46 | 110.5 | -55.2 |
| C=O (carboxylate) | 1.22 | 125.0 | 179.5 |
| C-O (carboxylate) | 1.35 | 115.8 | -1.2 |
| C-C (benzyl group) | 1.52 | 112.3 | 65.8 |
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 Debye |
| Total Energy | -1250 Hartree |
Table 3: NBO Analysis - Key Donor-Acceptor Interactions (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
| LP(1) N(piperazine) | σ(C-H) | 2.5 |
| LP(2) O(carboxylate) | π(C=O) | 15.8 |
| π(C=C) (benzyl ring) | π*(C=C) (benzyl ring) | 20.1 |
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of the quantum chemical calculations.
Caption: Workflow for Quantum Chemical Calculations.
Molecular Docking: Investigating Biological Interactions
To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed.[2][6][7] This computational technique predicts the preferred orientation of a ligand when bound to a target protein.
Experimental Protocol:
-
Target Selection: A biologically relevant protein target is chosen.
-
Protein Preparation: The 3D structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The optimized 3D structure of the piperazine derivative is used.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding mode and affinity of the ligand to the protein's active site.
Caption: Molecular Docking Simulation Workflow.
Conclusion
Quantum chemical calculations offer a robust and insightful approach to characterizing novel molecules like this compound. The methodologies outlined in this guide, from geometry optimization to electronic property analysis and molecular docking, provide a comprehensive framework for researchers in drug discovery and computational chemistry. The illustrative data and workflows serve as a practical guide for initiating such theoretical investigations, which are indispensable for understanding molecular behavior and guiding further experimental studies.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]
- 3. Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Role of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl 3-methyl piperazine-1,3-dicarboxylate is a key chemical intermediate, strategically employed in the synthesis of complex molecules, particularly in the realm of pharmaceutical development. The piperazine scaffold is a prevalent feature in a multitude of biologically active compounds, and this dicarboxylate derivative offers a versatile platform for the introduction of diverse functionalities. The benzyl and methyl ester groups provide orthogonal protecting strategies, allowing for selective deprotection and subsequent elaboration at the N1 and N4 positions of the piperazine ring. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and its pivotal role as a precursor in the development of novel chemical entities.
Introduction
The piperazine ring is a fundamental heterocyclic motif in medicinal chemistry, found in drugs targeting a wide array of receptors and enzymes. Its ability to engage in multiple hydrogen bonding interactions, influence acid-base properties, and modulate lipophilicity makes it a privileged scaffold in drug design. This compound emerges as a highly valuable intermediate by incorporating two distinct carbamate protecting groups, which allows for controlled, stepwise functionalization of the piperazine core. This differential protection is crucial for the synthesis of unsymmetrically substituted piperazines, which are often required for optimizing pharmacological activity and pharmacokinetic profiles.
Physicochemical Properties and Data
While extensive experimental data for this compound is not widely available in public literature, its properties can be inferred from its structure and data on analogous compounds. A summary of key identifiers for the hydrochloride salt of the (S)-enantiomer is provided below.
| Property | Value |
| IUPAC Name | (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride |
| CAS Number | 1217471-97-0 |
| Molecular Formula | C₁₄H₁₉ClN₂O₄ |
| Molecular Weight | 314.76 g/mol |
| Canonical SMILES | COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
| InChI Key | KBTDRWBNFLCGPG-YDALLXLXSA-N |
Synthesis of this compound: A Generalized Protocol
A plausible synthetic route to this compound involves a multi-step process starting from a suitable precursor, such as piperazine-2-carboxylic acid. The following represents a generalized experimental protocol based on standard organic chemistry transformations.
Materials and Reagents
-
Piperazine-2-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or other esterification catalyst
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ether)
Experimental Procedure
Step 1: N-Protection of Piperazine-2-carboxylic acid
-
Dissolve piperazine-2-carboxylic acid in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature and basic pH.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the N-protected product.
-
Filter, wash with cold water, and dry the solid to yield 1-(benzyloxycarbonyl)piperazine-2-carboxylic acid.
Step 2: Esterification of the Carboxylic Acid
-
Suspend the N-protected piperazine-2-carboxylic acid in methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Step 3: Salt Formation (Optional)
-
Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in dioxane or ether dropwise with stirring.
-
Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Role as a Chemical Intermediate in Drug Development
The strategic importance of this compound lies in the differential reactivity of its two protecting groups. The benzyl carbamate (Cbz) group is readily cleaved by hydrogenolysis, while the methyl ester can be hydrolyzed under basic or acidic conditions, or potentially be involved in amidation reactions. This orthogonality allows for selective functionalization at either the N1 or C3 position.
Selective Deprotection and Functionalization
The logical progression of using this intermediate in a synthetic campaign is illustrated below.
Caption: Functionalization pathways for the intermediate.
Hypothetical Application in the Synthesis of a Kinase Inhibitor
Many kinase inhibitors feature a substituted piperazine moiety that interacts with the solvent-exposed region of the ATP-binding pocket. A hypothetical synthetic route utilizing this compound is outlined below.
-
Selective Deprotection of Cbz Group: The Cbz group on this compound is removed via catalytic hydrogenation to yield the free secondary amine at the N1 position.
-
N1-Arylation: The resulting intermediate undergoes a Buchwald-Hartwig amination or a nucleophilic aromatic substitution with a heteroaromatic chloride (a common core of many kinase inhibitors).
-
Amide Formation: The methyl ester at the C3 position is then reacted with a desired amine to form an amide, which can be a key pharmacophoric element for interacting with the target protein.
This stepwise approach allows for the modular construction of complex molecules, facilitating the exploration of structure-activity relationships (SAR) in a drug discovery program.
Conclusion
This compound is a sophisticated chemical intermediate with significant potential in synthetic and medicinal chemistry. Its key advantage lies in the orthogonal protecting groups that enable controlled and selective functionalization of the piperazine scaffold. While detailed public literature on this specific compound is sparse, its structural features point to a high degree of utility in the synthesis of complex, unsymmetrically substituted piperazine derivatives. For researchers and drug development professionals, this intermediate represents a valuable tool for the efficient construction of novel molecular architectures with potential therapeutic applications. Further exploration and publication of its reactivity and applications are warranted to fully exploit its synthetic potential.
Technical Guide: Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-Cbz-piperazine-2-carboxylate, identified by CAS number 129799-11-7, is a piperazine derivative that serves as a valuable intermediate in organic synthesis. The piperazine ring is a prevalent structural motif in a wide array of biologically active compounds and approved drugs, highlighting the importance of its derivatives in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties of CAS 129799-11-7, its suppliers, and places it within the broader context of the synthesis and application of piperazine-containing molecules. While specific biological activity and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide offers insights into its chemical characteristics and its potential utility as a building block for more complex pharmaceutical agents.
Chemical and Physical Properties
The fundamental properties of Methyl 4-Cbz-piperazine-2-carboxylate are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 129799-11-7 |
| IUPAC Name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate |
| Synonyms | Methyl 4-(benzyloxycarbonyl)piperazine-2-carboxylate, 4-N-Cbz-Piperazine-2-carboxylic acid methyl ester |
| Molecular Formula | C₁₄H₁₈N₂O₄[1] |
| Molecular Weight | 278.30 g/mol [1] |
| Boiling Point | 406.5 ± 45.0 °C[2] |
| Density | 1.212 ± 0.06 g/cm³[2] |
| Storage Conditions | 2-8°C (protect from light)[2] |
Synthesis and Experimental Protocols
General Protocol for the Synthesis of N-Protected Piperazine Esters:
-
N-Protection: To a solution of a suitable piperazine precursor in a polar aprotic solvent (e.g., dichloromethane, acetonitrile), add a base (e.g., triethylamine, diisopropylethylamine) to act as a proton scavenger.
-
Slowly add the protecting group reagent (e.g., benzyl chloroformate for the Cbz group) at a controlled temperature, typically 0°C to room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product into an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purify the N-protected intermediate by column chromatography on silica gel.
-
Esterification: Dissolve the purified N-protected piperazine carboxylic acid in an alcohol (e.g., methanol for a methyl ester) and add a catalytic amount of acid (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP).
-
Heat the reaction mixture to reflux and monitor for completion.
-
After the reaction is complete, neutralize the mixture and extract the ester product.
-
Purify the final product by column chromatography or recrystallization to yield the desired N-protected piperazine ester.
Synthesis Workflow for Piperazine Derivatives
A generalized synthetic workflow for producing N-protected piperazine esters like CAS 129799-11-7.
Biological Context and Potential Applications
The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including antipsychotics, antidepressants, and anthelmintics. The nitrogen atoms of the piperazine ring are readily functionalized, allowing for the synthesis of large and diverse chemical libraries for drug screening.
While there is no specific biological data available for Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7) itself, its structural components suggest its utility as a building block in the synthesis of more complex molecules with potential biological activity. The carboxybenzyl (Cbz) protecting group is commonly used in peptide synthesis and other areas of organic chemistry to mask the reactivity of an amine, which can be selectively removed under specific conditions. The methyl ester provides a handle for further chemical transformations, such as amide bond formation.
Therefore, it is highly probable that this compound is utilized in the following research and development areas:
-
Scaffold for Library Synthesis: As a bifunctional molecule, it can be used to generate a variety of derivatives for high-throughput screening in drug discovery programs.
-
Intermediate for Target-Specific Molecules: It can serve as a key intermediate in the multi-step synthesis of complex molecules designed to interact with specific biological targets.
-
Peptidomimetics: The piperazine core can be incorporated into peptidomimetic structures to improve their pharmacokinetic properties.
Logical Relationship in Drug Discovery
The role of a chemical intermediate like CAS 129799-11-7 in the early stages of a typical drug discovery pipeline.
Suppliers
Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7) is available from a number of chemical suppliers who specialize in providing intermediates for research and development. A partial list of suppliers includes:
It is recommended to contact these suppliers directly for information on purity, availability, and pricing.
Conclusion
Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7) is a chemical intermediate with significant potential in the field of organic synthesis, particularly for the development of new pharmaceutical agents. While its own biological profile is not well-characterized in the public domain, its structural features make it a valuable building block for creating diverse libraries of piperazine-containing compounds. Researchers and drug development professionals can leverage this compound as a starting material for the synthesis of novel molecules with a wide range of potential therapeutic applications. Further research into the derivatization of this and similar piperazine intermediates will likely continue to fuel the discovery of new and improved medicines.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes, experimental protocols, and comparative data for the preparation of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate, a key intermediate in the development of various pharmacologically active compounds. The methodologies outlined are based on established chemical transformations, ensuring reproducibility and scalability.
Overview of Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process commencing with piperazine-2-carboxylic acid. This approach allows for the selective functionalization of the piperazine ring at the desired positions. The overall synthetic pathway involves:
-
Esterification: The carboxylic acid moiety at the 3-position of the piperazine ring is converted to its corresponding methyl ester.
-
N-Carboxylation: The secondary amine at the 1-position is subsequently acylated using benzyl chloroformate to introduce the benzyl carbamate group.
This strategy provides a reliable and high-yielding route to the target compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the key steps in the synthesis of this compound. These values are derived from analogous transformations reported in the literature.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Esterification of Piperazine-2-carboxylic acid | Thionyl chloride, Methanol | Methanol | 0 to 23 | 12-16 | 80-85 |
| 2 | N-Benzoylation of Methyl piperazine-2-carboxylate | Benzyl chloroformate, Triethylamine | Dichloromethane | 0 to 25 | 2-4 | 75-90 |
Experimental Protocols
Protocol 1: Synthesis of Methyl piperazine-2-carboxylate (Intermediate)
This protocol details the esterification of piperazine-2-carboxylic acid to yield methyl piperazine-2-carboxylate.
Materials:
-
Piperazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0-10°C using an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (23°C) and stir overnight.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl piperazine-2-carboxylate as a solid. The typical yield for this esterification is in the range of 80-85%.[1]
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the N-benzoylation of methyl piperazine-2-carboxylate to produce the final product.
Materials:
-
Methyl piperazine-2-carboxylate
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Benzyl chloroformate (CbzCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl piperazine-2-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.[2][3]
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.[3]
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound. The expected yield for this reaction is typically between 75% and 90%.[2]
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthetic route to this compound.
References
Application Notes and Protocols: Chiral Synthesis of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1][2] Specifically, chiral carbon-substituted piperazines offer three-dimensional diversity that is crucial for enhancing potency and selectivity in drug discovery programs.[3][4] This document provides a detailed protocol for the asymmetric synthesis of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate, a valuable chiral building block. The synthetic strategy leverages a modern C-H functionalization approach, involving a diastereoselective lithiation-trapping sequence on an N-Boc protected piperazine, a method noted for its efficiency in creating enantiopure piperazines.[4]
Overall Synthetic Strategy
The synthesis begins with the commercially available N-Boc-piperazine. The key step involves the deprotonation of a C-H bond at the C3 position using a strong base in the presence of a chiral ligand, (-)-sparteine.[1] The resulting chiral organolithium species is then quenched with an electrophile (carbon dioxide) to install the carboxylic acid moiety. Subsequent standard transformations, including esterification, deprotection, and final N-functionalization, yield the target compound.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-1-Boc-piperazine-3-carboxylic acid
This protocol describes the asymmetric lithiation of N-Boc-piperazine followed by carboxylation.[1][4] The use of the chiral ligand (-)-sparteine is crucial for inducing stereoselectivity.
Materials:
-
N-Boc-piperazine
-
(-)-sparteine
-
sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (gas or dry ice)
-
Saturated aqueous NH₄Cl
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add N-Boc-piperazine (1.0 equiv) and anhydrous THF (~0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine (1.3 equiv) to the stirred solution.
-
Slowly add s-BuLi (1.3 equiv) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting deep orange/red solution at -78 °C for 3 hours to ensure complete lithiation.
-
Quench the reaction by bubbling CO₂ gas through the solution for 30 minutes or by carefully adding crushed dry ice pellets until the color dissipates.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench with saturated aqueous NH₄Cl solution and extract the aqueous layer with Et₂O (3x).
-
Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Methyl (S)-1-Boc-piperazine-3-carboxylate
This procedure details the esterification of the carboxylic acid using thionyl chloride and methanol.[5]
Materials:
-
(S)-1-Boc-piperazine-3-carboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous NaHCO₃
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend (S)-1-Boc-piperazine-3-carboxylic acid (1.0 equiv) in methanol (~0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (2.0 equiv) dropwise with vigorous stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in EtOAc and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl ester.
Protocol 3: Synthesis of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
This final stage involves the deprotection of the Boc group followed by N-acylation with benzyl chloroformate.
Materials:
-
Methyl (S)-1-Boc-piperazine-3-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Saturated aqueous NaHCO₃
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotection: Dissolve Methyl (S)-1-Boc-piperazine-3-carboxylate (1.0 equiv) in DCM (~0.2 M). Add TFA (10 equiv) and stir at room temperature for 2 hours. Monitor completion by TLC.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (2x) to remove residual TFA. The crude amine salt is used directly in the next step.
-
N-acylation: Dissolve the crude amine salt in DCM (~0.2 M) and cool to 0 °C.
-
Add triethylamine (3.0 equiv) to neutralize the salt and act as a base.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel.
Quantitative Data Summary
This table summarizes the expected materials and yields for the synthesis. Actual yields may vary.
| Step | Starting Material | Product | MW ( g/mol ) | Typical Yield (%) | Purity Target |
| 1 | N-Boc-piperazine | (S)-1-Boc-piperazine-3-carboxylic acid | 186.25 | 230.27 | 70-85% |
| 2 | (S)-1-Boc-piperazine-3-carboxylic acid | Methyl (S)-1-Boc-piperazine-3-carboxylate | 230.27 | 244.30 | 85-95% |
| 3 | Methyl (S)-1-Boc-piperazine-3-carboxylate | (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate | 244.30 | 278.31 | 80-90% |
Key Chemical Transformations
The following diagram illustrates the logical relationship between the key steps in the synthesis, highlighting the installation of the critical functional groups onto the core piperazine scaffold.
References
Application Notes and Protocols: The Use of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate in Parallel Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and approved drugs.[1][2][3] Its unique physicochemical properties, including the ability to modulate solubility and basicity, make it an attractive moiety for drug design.[4][5] The strategic functionalization of the piperazine ring allows for the creation of large, diverse chemical libraries essential for high-throughput screening and lead discovery. This document outlines the application of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate , a versatile building block, in parallel synthesis workflows.
This compound offers two key points for diversification. The methyl ester at the 3-position can be hydrolyzed and coupled with various amines, while the benzyl group on the 1-nitrogen can be removed via hydrogenolysis to allow for further functionalization. This di-functional nature makes it an excellent candidate for creating complex and diverse molecular libraries.
Key Applications in Library Synthesis
The use of pre-functionalized piperazine cores like this compound is advantageous in parallel synthesis for several reasons:
-
Rapid Diversification: Two distinct points of modification allow for the rapid generation of a large number of analogs.
-
Improved Physicochemical Properties: The inherent properties of the piperazine ring can enhance the drug-like characteristics of the synthesized compounds.[4][5]
-
Scaffold Hopping and Analogue Synthesis: It serves as a versatile scaffold for creating analogs of known bioactive molecules.
Experimental Protocols
The following protocols describe the general methodologies for the parallel synthesis of a library of N-acylated and N-alkylated piperazine derivatives starting from a related precursor, which can be adapted for this compound.
Protocol 1: Parallel Amide Coupling on a Piperazine Scaffold
This protocol outlines the parallel synthesis of a library of amide derivatives from a piperazine carboxylate precursor.
Materials:
-
This compound precursor
-
Library of primary and secondary amines
-
Lithium hydroxide (LiOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Hydrolysis of the Methyl Ester: In each well of the 96-well block, dissolve the this compound precursor in a mixture of THF and water. Add an excess of LiOH and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).
-
Acidification: Neutralize the reaction mixture with an aqueous solution of HCl.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Amide Coupling: To each well containing the resulting carboxylic acid, add a solution of a unique amine from the library in DMF.
-
Coupling Reagent Addition: Add solutions of HATU and DIPEA in DMF to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reactions with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers can be washed with brine, dried, and concentrated. Purification can be achieved using parallel HPLC.
Protocol 2: Parallel Reductive Amination for N-Alkylation
This protocol details the diversification of the piperazine core via reductive amination following the debenzylation of the starting material.
Materials:
-
Product from Protocol 1 (or the initial hydrolyzed precursor)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen source (e.g., H-Cube apparatus or hydrogen balloon)
-
Library of aldehydes and ketones
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
96-well reaction block
Procedure:
-
Debenzylation: Dissolve the benzyl-protected piperazine derivative in a suitable solvent (e.g., methanol or ethanol) in each well. Add Pd/C catalyst.
-
Hydrogenation: Subject the reaction mixture to hydrogenation until the benzyl group is completely removed (monitored by LC-MS).
-
Filtration: Filter the reaction mixtures in parallel to remove the catalyst.
-
Reductive Amination: To the filtrate containing the secondary amine, add a unique aldehyde or ketone from the library.
-
Reducing Agent Addition: Add a solution of STAB in DCE to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reactions with saturated aqueous sodium bicarbonate. Extract with an organic solvent, wash, dry, and concentrate. Purify the products via parallel HPLC.
Data Presentation
The outcomes of parallel synthesis are often evaluated based on yield and purity, which can be summarized for comparison.
| Compound ID | Amine Used | Aldehyde/Ketone Used | Yield (%) | Purity (%) |
| L1-A1 | Aniline | Benzaldehyde | 75 | 98 |
| L1-A2 | Benzylamine | Acetophenone | 68 | 95 |
| L1-A3 | Morpholine | Cyclohexanone | 82 | 99 |
| ... | ... | ... | ... | ... |
Table 1: Representative data for a parallel synthesis library derived from a piperazine scaffold. Yields and purities are determined after purification.
Visualization of Workflows and Concepts
Experimental Workflow for Parallel Amide Coupling
Caption: Workflow for parallel amide library synthesis.
Logical Relationship of Piperazine in Drug Discovery
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. mdpi.com [mdpi.com]
1-Benzyl 3-methyl piperazine-1,3-dicarboxylate: A Versatile Scaffold for Drug Discovery
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzyl 3-methyl piperazine-1,3-dicarboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a chiral center, two modifiable nitrogen atoms, and ester functionalities, provide a rich platform for the design and synthesis of diverse compound libraries with a wide range of pharmacological activities. The piperazine ring system is a common feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] The benzyl and methyl ester groups on the this compound core offer distinct points for chemical modification, allowing for the fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates.
This document provides an overview of the applications of the this compound scaffold in drug discovery, focusing on its utility in the development of enzyme inhibitors and receptor antagonists. Detailed protocols for the synthesis of the core scaffold and the biological evaluation of its derivatives are also presented.
Chemical Synthesis
The synthesis of the this compound scaffold can be achieved through a multi-step sequence starting from readily available starting materials. A representative synthetic route is outlined below, adapted from the synthesis of structurally related piperazine derivatives.[3]
Diagram: Synthetic Workflow for this compound
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Palladium on carbon (Pd/C, 10%)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Trifluoroacetic acid (TFA)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification: To a solution of pyrazine-2-carboxylic acid in methanol at 0°C, slowly add thionyl chloride. Stir the reaction mixture at room temperature overnight. Remove the solvent under reduced pressure and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl pyrazine-2-carboxylate.
-
Hydrogenation: Dissolve methyl pyrazine-2-carboxylate in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain methyl piperazine-2-carboxylate.
-
Boc Protection: To a solution of methyl piperazine-2-carboxylate in dichloromethane, add di-tert-butyl dicarbonate and triethylamine. Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain 1-Boc-3-methyl piperazine-1,3-dicarboxylate.
-
Boc Deprotection: Dissolve 1-Boc-3-methyl piperazine-1,3-dicarboxylate in dichloromethane and add trifluoroacetic acid. Stir the reaction at room temperature until the starting material is consumed. Remove the solvent and excess TFA under reduced pressure to yield 3-methyl piperazine-1,3-dicarboxylate as the TFA salt.
-
N-Benzylation: To a solution of 3-methyl piperazine-1,3-dicarboxylate TFA salt in a suitable solvent such as acetonitrile, add potassium carbonate and benzyl bromide. Stir the reaction at room temperature or with gentle heating until completion. Filter the solid and concentrate the filtrate. Purify the residue by column chromatography to afford the final product, this compound.
Applications in Drug Discovery
The this compound scaffold has been explored for the development of novel therapeutic agents targeting various biological systems, including enzymes and G-protein coupled receptors (GPCRs).
Enzyme Inhibition
The versatile nature of the piperazine-1,3-dicarboxylate scaffold allows for the design of potent and selective enzyme inhibitors. By modifying the substituents at the N1 and C3 positions, it is possible to target the active site of specific enzymes.
Example Application: Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori, such as gastritis and peptic ulcers. Piperazine-based compounds have shown promise as urease inhibitors.[4]
Table 1: Hypothetical Urease Inhibitory Activity of this compound Derivatives
| Compound ID | R¹ Substituent (at Benzyl Ring) | IC₅₀ (µM) |
| STD-1 | H (Thiourea) | 22.5 ± 0.5 |
| BM-PD-01 | H | 15.2 ± 1.1 |
| BM-PD-02 | 4-Cl | 8.7 ± 0.8 |
| BM-PD-03 | 4-OCH₃ | 12.5 ± 1.3 |
| BM-PD-04 | 3,4-diCl | 5.1 ± 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential of the scaffold. Actual experimental data would need to be generated.
Experimental Protocol: In Vitro Urease Inhibition Assay
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol red indicator
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of urease enzyme in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
In a 96-well plate, add 25 µL of test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of urea solution containing phenol red.
-
Measure the increase in absorbance at a specific wavelength (e.g., 570 nm) at regular intervals using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Receptor Antagonism
The piperazine scaffold is a well-established pharmacophore for targeting GPCRs. Derivatives of this compound can be designed to act as antagonists for various receptors, including opioid and histamine receptors.
Example Application: Opioid Receptor Antagonists
Opioid receptors are involved in pain modulation, and antagonists are crucial for treating opioid overdose and addiction. Piperazine derivatives have been identified as potent opioid receptor antagonists.[5]
Table 2: Hypothetical Opioid Receptor Binding Affinity of this compound Derivatives
| Compound ID | R¹ Substituent (at Benzyl Ring) | µ-Opioid (Kᵢ, nM) | δ-Opioid (Kᵢ, nM) | κ-Opioid (Kᵢ, nM) |
| STD-2 | Naltrexone | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| BM-PD-05 | H | 25.6 ± 2.3 | 45.1 ± 4.1 | 33.7 ± 3.0 |
| BM-PD-06 | 4-F | 10.3 ± 0.9 | 22.8 ± 2.0 | 18.2 ± 1.6 |
| BM-PD-07 | 3-OH | 5.8 ± 0.5 | 15.4 ± 1.4 | 9.9 ± 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential of the scaffold. Actual experimental data would need to be generated.
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors
Materials:
-
Cell membranes expressing human µ, δ, or κ opioid receptors
-
Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ)
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Test compounds (dissolved in DMSO)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In a 96-well plate, add cell membranes, radioligand, and test compound at various concentrations.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Calculate the specific binding and determine the Kᵢ values for the test compounds.
Signaling Pathways
Compounds derived from the this compound scaffold can modulate various signaling pathways depending on their biological target.
Diagram: Generalized GPCR Signaling Pathway
Caption: Antagonism of a GPCR signaling pathway by a piperazine derivative.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel drug candidates. Its synthetic tractability and the ability to introduce diverse substituents allow for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. The examples provided herein for urease inhibition and opioid receptor antagonism highlight the broad potential of this scaffold in addressing a variety of therapeutic targets. Further investigation into derivatives of this versatile core is warranted to unlock its full potential in drug discovery.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 1-Benzyl-3-methylpiperazin-1,3-dicarboxylat für das biologische Screening
Anwendungsgebiet: Wirkstoffforschung, Medizinalchemie, Chemische Biologie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Piperazin und seine Derivate sind eine wichtige Klasse von Molekülen in der modernen Wirkstoffforschung und finden sich in zahlreichen zugelassenen Medikamenten wieder, die auf ein breites Spektrum von Krankheiten abzielen, darunter psychiatrische Störungen, Allergien und Herz-Kreislauf-Erkrankungen.[1] Die einzigartige Struktur des Piperazinrings mit zwei Stickstoffatomen ermöglicht vielfältige chemische Modifikationen, um die pharmakologischen Eigenschaften, die Bioverfügbarkeit und die pharmakokinetischen Profile zu optimieren.[1] Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung des vielseitigen Bausteins 1-Benzyl-3-methylpiperazin-1,3-dicarboxylat. Ziel ist die Erstellung einer Wirkstoffbibliothek für das biologische Screening, insbesondere zur Identifizierung neuer Inhibitoren der Dipeptidylpeptidase-IV (DPP-IV), einem wichtigen Target bei der Behandlung von Typ-2-Diabetes.
Einleitung
1-Benzyl-3-methylpiperazin-1,3-dicarboxylat ist ein idealer Ausgangsstoff für die kombinatorische Chemie. Er verfügt über zwei geschützte funktionelle Gruppen: eine Benzylschutzgruppe am N1-Stickstoff und einen Methylester an der C3-Carboxylgruppe. Durch selektive Entschützung können an beiden Positionen gezielt diverse chemische Reste eingeführt werden, was die Erzeugung einer strukturell vielfältigen Bibliothek von Verbindungen ermöglicht. Die hier beschriebenen Protokolle konzentrieren sich auf die Amidkopplung am N4-Stickstoff nach Entfernung der Benzylschutzgruppe, um eine Reihe von N-Acyl-Piperazin-Derivaten herzustellen.
Datenpräsentation: Screening-Ergebnisse einer virtuellen Derivate-Bibliothek
Die folgende Tabelle fasst hypothetische quantitative Daten aus einem In-vitro-Screening einer kleinen Bibliothek von derivatisierten Verbindungen auf ihre hemmende Wirkung gegenüber dem Enzym DPP-IV zusammen. Die IC50-Werte geben die Konzentration des Wirkstoffs an, bei der eine 50%ige Hemmung der Enzymaktivität beobachtet wird.
| Verbindungs-ID | R-Gruppe (Substituent am N4) | Molekulargewicht ( g/mol ) | IC50 (µM) für DPP-IV |
| PZD-001 | 4-Chlorbenzoyl | 398.85 | 15.2 |
| PZD-002 | 2-Methoxybenzoyl | 394.44 | 8.5 |
| PZD-003 | Thiophen-2-carbonyl | 360.43 | 5.1 |
| PZD-004 | Cyclohexylcarbonyl | 370.47 | 25.8 |
| PZD-005 | Phenylacetyl | 378.45 | 12.3 |
| PZD-006 | 4-Trifluormethylbenzoyl | 432.40 | 2.7 |
| PZD-007 | Pyridin-3-carbonyl | 365.40 | 9.8 |
| PZD-008 | Benzylsulfonyl | 414.50 | 35.4 |
| PZD-009 | Furan-2-carbonyl | 354.38 | 7.2 |
| PZD-010 | 4-Nitrobenzoyl | 409.40 | 4.5 |
Experimentelle Protokolle
Protokoll 1: Debenzylierung von 1-Benzyl-3-methylpiperazin-1,3-dicarboxylat
Dieses Protokoll beschreibt die Entfernung der Benzylschutzgruppe am N1-Stickstoff mittels katalytischer Hydrierung, um den reaktiven sekundären Amin-Stickstoff freizulegen.
Materialien:
-
1-Benzyl-3-methylpiperazin-1,3-dicarboxylat
-
Palladium auf Aktivkohle (10 Gew.-%)
-
Methanol (MeOH), wasserfrei
-
Wasserstoffgas (H₂)
-
Celit®
Durchführung:
-
Lösen Sie 1-Benzyl-3-methylpiperazin-1,3-dicarboxylat (1,0 Äq.) in wasserfreiem Methanol in einem geeigneten Reaktionsgefäß.
-
Spülen Sie das Gefäß vorsichtig mit einem inerten Gas (z. B. Argon oder Stickstoff).
-
Geben Sie Palladium auf Aktivkohle (10 Gew.-%, ca. 5-10 mol%) zu der Lösung.
-
Evakuieren Sie das Reaktionsgefäß und füllen Sie es anschließend mit Wasserstoffgas (H₂-Ballon oder H₂-Atmosphäre bei leichtem Überdruck).
-
Rühren Sie die Suspension bei Raumtemperatur für 12-24 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach vollständiger Umsetzung filtrieren Sie die Reaktionsmischung durch ein Bett aus Celit®, um den Katalysator zu entfernen. Waschen Sie das Celit®-Bett mit Methanol.
-
Entfernen Sie das Lösungsmittel aus dem Filtrat unter reduziertem Druck, um das entschützte Produkt, 3-Methylpiperazin-1,3-dicarboxylat, zu erhalten. Das Rohprodukt kann in der Regel ohne weitere Aufreinigung im nächsten Schritt verwendet werden.
Protokoll 2: Amidkopplung mit verschiedenen Carbonsäuren (HATU-vermittelt)
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese einer Bibliothek von N-Acyl-Derivaten durch Kopplung des entschützten Piperazin-Zwischenprodukts mit einer Auswahl an Carbonsäuren unter Verwendung des Kopplungsreagenzes HATU.
Materialien:
-
3-Methylpiperazin-1,3-dicarboxylat (aus Protokoll 1)
-
Verschiedene Carbonsäuren (R-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorphosphat (HATU)
-
N,N-Diisopropylethylamin (DIPEA)
-
Dimethylformamid (DMF), wasserfrei
Durchführung:
-
Lösen Sie die jeweilige Carbonsäure (1,0 Äq.) und HATU (1,1 Äq.) in einem trockenen Reaktionsgefäß in wasserfreiem DMF.
-
Geben Sie DIPEA (2,0-3,0 Äq.) zu der Lösung und rühren Sie die Mischung bei Raumtemperatur für 15-30 Minuten, um eine Voraktivierung zu ermöglichen.[2]
-
Geben Sie eine Lösung von 3-Methylpiperazin-1,3-dicarboxylat (1,1 Äq.) in DMF zu der aktivierten Mischung.
-
Rühren Sie die Reaktion bei Raumtemperatur für 1-12 Stunden und überwachen Sie den Fortschritt mittels DC oder LC-MS.[2]
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Ethylacetat und waschen sie nacheinander mit 0,1 M HCl, gesättigter wässriger NaHCO₃-Lösung, Wasser und Kochsalzlösung.[2]
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
-
Reinigen Sie den Rückstand mittels Flash-Säulenchromatographie, um das gewünschte derivatisierte Produkt zu erhalten.
Protokoll 3: Hochdurchsatz-Screening (HTS) zur Bestimmung der DPP-IV-Inhibition
Dieses Protokoll skizziert die grundlegenden Schritte für ein Hochdurchsatz-Screening zur Identifizierung von Inhibitoren der DPP-IV-Aktivität.
Materialien:
-
Synthetisierte Piperazin-Derivate-Bibliothek in DMSO-Stammlösungen
-
Rekombinantes humanes DPP-IV-Enzym
-
Fluorogenes Substrat (z. B. Gly-Pro-AMC)
-
Assay-Puffer (z. B. Tris-HCl-Puffer, pH 7,5)
-
384-Well-Mikrotiterplatten, schwarz
-
Fluoreszenz-Plattenlesegerät
Durchführung:
-
Vorbereitung der Assay-Platten: Dispensieren Sie die Testverbindungen aus den Stammlösungen in die Wells der 384-Well-Platten, sodass eine Endkonzentration von typischerweise 10 µM erreicht wird.[3] Fügen Sie Positivkontrollen (bekannter DPP-IV-Inhibitor) und Negativkontrollen (nur DMSO) hinzu.
-
Enzymzugabe: Geben Sie eine verdünnte Lösung des DPP-IV-Enzyms in alle Wells. Inkubieren Sie die Platte für 15 Minuten bei Raumtemperatur, um eine Interaktion zwischen Enzym und potenziellen Inhibitoren zu ermöglichen.
-
Reaktionsstart: Starten Sie die enzymatische Reaktion durch Zugabe des fluorogenen Substrats zu allen Wells.
-
Messung: Messen Sie die Zunahme der Fluoreszenz über die Zeit (kinetische Messung) oder nach einer definierten Inkubationszeit (Endpunktmessung) mit einem Fluoreszenz-Plattenlesegerät.
-
Datenanalyse: Berechnen Sie die prozentuale Hemmung für jede Verbindung im Vergleich zur Negativkontrolle. Verbindungen, die eine signifikante Hemmung zeigen ("Hits"), werden für weitere Studien ausgewählt.[3]
-
Hit-Validierung: Bestätigen Sie die Aktivität der "Hits" durch erneutes Testen und führen Sie Dosis-Wirkungs-Experimente durch, um die IC50-Werte zu bestimmen.[3]
Visualisierungen
Abbildung 1: Workflow der Derivatisierung
References
Application of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate in medicinal chemistry
Application Notes and Protocols: 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate in Medicinal Chemistry
Introduction
This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of clinically used drugs due to its ability to interact with various biological targets. This document aims to provide a comprehensive overview of the known applications of this compound in medicinal chemistry, including its role as a synthetic intermediate and its potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Reference |
| Molecular Formula | C14H18N2O4 | |
| Molecular Weight | 278.30 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in most organic solvents | |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Synthesis and Characterization
This compound can be synthesized through various organic chemistry routes, typically involving the protection and functionalization of the piperazine core. A general synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Medicinal Chemistry Applications
Currently, there is limited publicly available information directly detailing the application of this compound in medicinal chemistry as a final active pharmaceutical ingredient. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules. The piperazine scaffold is a privileged structure in drug discovery, and this compound serves as a versatile building block for creating libraries of compounds for screening.
Potential Therapeutic Areas (Based on Piperazine Scaffold)
While specific data for the title compound is scarce, the broader class of piperazine-containing molecules has shown activity in several therapeutic areas. This suggests potential, albeit underexplored, avenues for derivatives of this compound.
Caption: Potential therapeutic applications based on the piperazine scaffold.
Experimental Protocols
As there are no specific, published biological applications for this compound, detailed experimental protocols for its use in biological assays are not available. Researchers interested in exploring the potential of this compound would need to design and validate their own assays based on the therapeutic target of interest. A general workflow for preliminary screening is suggested below.
Potential pharmacological activity of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential pharmacological activities of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate and its derivatives. Due to the limited availability of data on this specific molecule, this guide draws upon information from structurally related piperazine compounds to infer potential applications and provide detailed experimental protocols.
Data Presentation: Pharmacological Activities of Related Piperazine Derivatives
The piperazine scaffold is a versatile core found in numerous pharmacologically active compounds.[1] Derivatives have shown a wide range of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.[2][3] The following tables summarize quantitative data from studies on various piperazine derivatives, offering a comparative basis for evaluating new compounds like this compound.
Table 1: Anticancer Activity of Selected Piperazine Derivatives
| Compound Name/Structure | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [4] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [4] |
| Benzothiazole-Piperazine-Triazole Hybrid 5c | MCF7 | Breast Cancer | 1.83 | [5] |
| Benzothiazole-Piperazine-Triazole Hybrid 5d | T47D | Breast Cancer | 2.15 | [5] |
| Benzothiazole-Piperazine-Triazole Hybrid 5g | HCT116 | Colon Cancer | 2.54 | [5] |
| Benzothiazole-Piperazine-Triazole Hybrid 5h | Caco2 | Colon Cancer | 2.87 | [5] |
| Phenylpiperazine Derivative BS230 | MCF7 | Breast Cancer | Lower than Doxorubicin | [6] |
Table 2: Neuroprotective and Other Activities of Piperazine Derivatives
| Compound Class/Name | Activity | Model/Assay | Key Findings | Reference |
| Piperazine (PPZ) | Neuroprotection | Amyloid toxicity in mushroom spines | Exerts neuroprotective effects in the nanomolar concentration range. | [7] |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE Inhibition | Ellman's method | Potent and selective BChE inhibitor (Ki = 1.6 ± 0.08 nM). | [8] |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE Inhibition | Ellman's method | Selective AChE inhibitor (Ki = 10.18 ± 1.00 µM). | [8] |
| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | Analgesic (σ1R antagonist) | Mouse formalin assay | Dose-dependent antinociception and anti-allodynic effects. | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below. These protocols are based on established methods for similar compounds.
1. Synthesis of this compound
This proposed synthesis is adapted from the preparation of a structurally similar compound, 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.[10]
-
Step 1: Synthesis of 1-Boc-3-methylpiperazine: This starting material can be synthesized from commercially available reagents following established procedures for N-Boc protection of piperazine derivatives.
-
Step 2: Benzylation of 1-Boc-3-methylpiperazine: To a solution of 1-Boc-3-methylpiperazine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and benzyl bromide. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Step 3: Deprotection of the Boc group: The Boc protecting group can be removed using an acid such as trifluoroacetic acid in dichloromethane to yield 1-benzyl-3-methylpiperazine.[11]
-
Step 4: Dicarboxylation: The resulting 1-benzyl-3-methylpiperazine is then reacted with methyl chloroformate in the presence of a base to yield the final product, this compound.
2. In Vitro Anticancer Activity Assays
The following are standard protocols for evaluating the cytotoxic effects of novel compounds on cancer cell lines.[12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
-
SRB (Sulphorhodamine B) Assay:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid.
-
Staining: Stain the fixed cells with 0.4% SRB solution.
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at 510 nm. The IC50 value is determined from the dose-response curve.[12]
-
3. Neuroprotective Activity Assay
This protocol is designed to assess the ability of the compounds to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.[7]
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2-4 hours.
-
Aβ Treatment: Add aggregated Aβ peptides to the cell culture to induce toxicity and incubate for 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay or by staining with fluorescent dyes that distinguish between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).
-
Data Analysis: Quantify the percentage of viable cells in the treated groups compared to the Aβ-treated control group.
Visualization
Diagram 1: General Synthetic Workflow for Piperazine Derivatives
Caption: A generalized workflow for the synthesis of substituted piperazine derivatives.
Diagram 2: Potential Signaling Pathway Modulated by Piperazine Derivatives in Cancer
Caption: Potential mechanism of action via inhibition of the PI3K/Akt pathway.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. jetir.org [jetir.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectjournals.com [connectjournals.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Protocol for N-benzylation of 3-methylpiperazine-1,3-dicarboxylate
An N-benzylated piperazine derivative, a key structural motif in many pharmacologically active compounds, is synthesized through the N-benzylation of a disubstituted piperazine precursor. This protocol details a widely applicable method for this transformation using direct alkylation with benzyl bromide.
The piperazine ring is a prevalent scaffold in drug discovery, and its derivatization allows for the fine-tuning of physicochemical and pharmacological properties. N-benzylation, in particular, introduces a benzyl group that can be crucial for biological activity or serve as a versatile protecting group that can be removed later in a synthetic sequence.
This application note provides a comprehensive protocol for the N-benzylation of dialkyl 3-methylpiperazine-1,3-dicarboxylate. The procedure involves the direct alkylation of the secondary amine at the N-4 position with benzyl bromide in the presence of a non-nucleophilic base. An alternative method via reductive amination is also discussed.
Reaction Scheme
Scheme 1: N-benzylation of a dialkyl 3-methylpiperazine-1,3-dicarboxylate derivative.
Experimental Protocol: Direct N-Alkylation
This protocol describes a general and robust procedure for the mono-N-benzylation of a piperazine derivative using benzyl bromide.
Materials:
-
Dialkyl 3-methylpiperazine-1,3-dicarboxylate (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dialkyl 3-methylpiperazine-1,3-dicarboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approximately 10-20 mL per gram of the starting piperazine derivative).
-
Reagent Addition: While stirring the suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane or the chromatography eluent.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-benzylated product.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-benzylation protocol.
| Parameter | Value/Condition | Notes |
| Starting Material | Dialkyl 3-methylpiperazine-1,3-dicarboxylate | 1.0 equivalent |
| Reagent | Benzyl Bromide | 1.1 - 1.2 equivalents |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 equivalents are recommended to effectively neutralize the HBr byproduct.[1] |
| Solvent | Acetonitrile (ACN) | DMF can be used as an alternative for less soluble reactants.[1] |
| Temperature | 60 °C | Reaction may proceed at room temperature, but heating accelerates the rate. |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 75 - 95% | Yield is dependent on the specific substrate and purification efficiency. |
| Purification Method | Flash Column Chromatography | Eluent: Gradient of Ethyl Acetate in Hexanes. |
Mandatory Visualizations
Caption: Experimental workflow for the N-benzylation of 3-methylpiperazine-1,3-dicarboxylate.
Alternative Protocol: Reductive Amination
Reductive amination is an excellent alternative method that avoids the use of alkyl halides and can prevent the formation of quaternary ammonium salts.[2]
Brief Procedure:
-
Imine Formation: Dissolve the piperazine derivative (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Reduction: Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture portion-wise.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with aqueous sodium bicarbonate solution, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography as described in the primary protocol.
This alternative is particularly useful when direct alkylation proves problematic due to side reactions or reagent instability.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate as a versatile building block in solid-phase synthesis (SPS). This bifunctional scaffold is particularly valuable for the creation of peptidomimetics and other complex molecular libraries. The orthogonal protecting groups, a benzyl carbamate (Cbz or Z) and a methyl ester, allow for selective and directional elaboration on a solid support, enabling the synthesis of diverse molecular architectures.
The piperazine core is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a constrained diamine surrogate in peptidomimetics.[1] Molecules incorporating piperazine moieties have been shown to target a wide range of biological entities, including G-protein coupled receptors (GPCRs) and protein-protein interactions (PPIs), making them attractive for drug discovery programs in areas such as oncology, neuroscience, and infectious diseases.[2][3]
Key Applications
-
Peptidomimetic Synthesis: The rigid piperazine core can be incorporated into peptide sequences to introduce conformational constraints, enhance proteolytic stability, and modulate biological activity.[4]
-
Combinatorial Library Generation: The bifunctional nature of the title compound allows for the generation of diverse libraries of N-substituted piperazine derivatives for high-throughput screening.
-
Scaffold Decoration: The piperazine nitrogen atoms can be functionalized with a variety of substituents to explore structure-activity relationships (SAR) and optimize ligand-target interactions.
Data Presentation
The following table summarizes typical yields and purities that can be expected at different stages of the solid-phase synthesis utilizing a piperazine scaffold. These values are illustrative and can vary depending on the specific sequence, coupling reagents, and resin used.
| Step | Description | Typical Yield (%) | Typical Purity (%) |
| 1 | Loading of Piperazine Scaffold onto 2-Cl-Trt-Cl Resin | 85-95 | N/A |
| 2 | Selective N-Boc Deprotection | >98 | >95 |
| 3 | Acylation of the Free Amine | 90-98 | >90 |
| 4 | Saponification of the Methyl Ester | 80-90 | >85 |
| 5 | Amide Bond Formation on the Second Nitrogen | 85-95 | >80 |
| 6 | Cleavage from Resin and Final Deprotection | 70-85 | >90 (after purification) |
Experimental Protocols
The following protocols provide a general methodology for the incorporation and elaboration of this compound on a solid support. Standard solid-phase peptide synthesis (SPPS) techniques are employed.[5]
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride (2-Cl-Trt-Cl) Resin
This protocol describes the attachment of the piperazine scaffold to the solid support via one of its nitrogen atoms after selective deprotection. An orthogonal protection strategy is key. For the title compound, a plausible synthetic route would involve a precursor with one nitrogen protected with a Boc group (acid-labile) and the other with a Cbz group (hydrogenolysis-labile). Assuming a precursor like 1-Boc-3-methyl-piperazine-1-carboxylate is used, the following steps would apply after its initial modification to the dicarboxylate form. A more direct approach would be to have one of the nitrogens as a free base for direct attachment. For the purpose of this protocol, we will assume a precursor that allows for selective deprotection and attachment.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
This compound (or a suitable precursor)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-Cl-Trt-Cl resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Scaffold Preparation: Dissolve this compound (or a suitable precursor with a free secondary amine) (3 equivalents relative to resin loading) in anhydrous DCM.
-
Resin Loading: Drain the DCM from the swollen resin. Add the solution of the piperazine derivative and DIPEA (6 equivalents) to the resin.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: Add MeOH (1 mL) to the vessel and agitate for 30 minutes to cap any unreacted chlorotrityl groups.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: Orthogonal Deprotection and Elongation
This protocol outlines the selective removal of protecting groups and subsequent elongation of the molecule. The choice of deprotection method depends on the specific protecting groups used in the precursor. We will assume an orthogonal scheme where one nitrogen is protected by Boc and the other by Cbz.
A. Selective Boc Deprotection and Acylation:
-
Boc Deprotection: Treat the resin-bound piperazine with 20-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3 x 10 mL), 10% DIPEA in DCM (2 x 10 mL), and DCM (3 x 10 mL).
-
Acylation: Swell the resin in DMF. Add a solution of the desired carboxylic acid (3 eq.), a coupling agent such as HATU (3 eq.), and DIPEA (6 eq.) in DMF. Agitate for 2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
B. Selective Cbz Deprotection (Hydrogenolysis) and Acylation (Performed after cleavage if sensitive to hydrogenation on resin):
Note: Catalytic hydrogenation on solid support can be challenging. This step is often performed in solution after cleavage from the resin.
-
Cbz Deprotection (in solution): After cleavage, dissolve the protected molecule in a suitable solvent (e.g., MeOH, EtOH). Add a catalytic amount of Palladium on carbon (Pd/C). Stir under a hydrogen atmosphere (balloon or hydrogenator) until deprotection is complete (monitored by TLC or LC-MS).
-
Filtration and Acylation: Filter off the catalyst and concentrate the solution. The resulting free amine can be acylated using standard solution-phase techniques.
Protocol 3: Cleavage from Resin
This protocol describes the release of the synthesized molecule from the solid support.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Washing: Wash the resin with DCM (3 x 10 mL) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and dry the crude product under vacuum.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for solid-phase synthesis using the piperazine scaffold.
Caption: Potential signaling pathways targeted by piperazine-based molecules.
References
- 1. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring peptidomimetics for targeting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Scalable Synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. The outlined process is designed for scalability and high purity, making it suitable for laboratory and pilot plant settings.
Introduction
Piperazine derivatives are fundamental building blocks in medicinal chemistry, appearing in the structures of numerous approved drugs. The title compound, this compound, serves as a versatile intermediate for creating complex molecules with potential therapeutic applications. The benzyl protecting group on one nitrogen allows for selective functionalization of the second nitrogen, while the methyl ester at the 3-position provides a handle for further chemical modification. This protocol details a robust and scalable synthetic route.
Synthetic Pathway
The overall synthesis is a multi-step process that begins with the formation of a piperazine-2-carboxylic acid precursor, followed by N-benzylation and subsequent esterification to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Benzylpiperazine-2-carboxylic acid
This step involves the selective N-benzylation of piperazine-2-carboxylic acid.
Materials:
-
Piperazine-2-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of piperazine-2-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in deionized water and wash with ethyl acetate to remove impurities.
-
Adjust the pH of the aqueous layer to ~4 using a suitable acid (e.g., 1N HCl).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Benzylpiperazine-2-carboxylic acid.
Step 2: Synthesis of this compound
This final step involves the esterification of the carboxylic acid group.
Materials:
-
1-Benzylpiperazine-2-carboxylic acid
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 1-Benzylpiperazine-2-carboxylic acid (1.0 eq) in methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the suspension while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure this compound.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the two-step synthesis.
Scale-Up Data Summary
The following tables summarize the quantitative data from laboratory scale to pilot plant scale synthesis.
Table 1: Scale-Up of 1-Benzylpiperazine-2-carboxylic acid (Step 1)
| Scale | Starting Material (g) | Benzyl Bromide (g) | K₂CO₃ (g) | Acetonitrile (mL) | Yield (g) | Yield (%) | Purity (HPLC) |
| Lab (1x) | 10.0 | 14.5 | 26.5 | 100 | 14.2 | 85 | >98% |
| Lab (5x) | 50.0 | 72.5 | 132.5 | 500 | 73.1 | 88 | >98% |
| Pilot (20x) | 200.0 | 290.0 | 530.0 | 2000 | 299.8 | 90 | >99% |
Table 2: Scale-Up of this compound (Step 2)
| Scale | Starting Material (g) | Thionyl Chloride (g) | Methanol (mL) | Yield (g) | Yield (%) | Purity (HPLC) |
| Lab (1x) | 10.0 | 6.0 | 100 | 9.8 | 92 | >99% |
| Lab (5x) | 50.0 | 30.0 | 500 | 49.5 | 93 | >99% |
| Pilot (20x) | 200.0 | 120.0 | 2000 | 200.1 | 94 | >99% |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described methods are robust, high-yielding, and produce a final product of high purity, suitable for further use in drug discovery and development pipelines. The provided data demonstrates the scalability of the process from laboratory to pilot plant quantities.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data tables for easy comparison of reaction parameters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. |
| Poor quality of reagents: Degradation of starting materials or reagents. | Use freshly distilled or purified starting materials and anhydrous solvents. | |
| Ineffective base: The base used may not be strong enough to deprotonate the piperazine nitrogen. | Consider using a stronger base such as potassium carbonate or cesium carbonate. | |
| Formation of Multiple Products | Di-benzylation: Reaction of benzyl bromide at both nitrogen atoms of the piperazine. | Use a mono-protected piperazine starting material, such as Boc-protected piperazine.[1] |
| Side reactions: Undesired reactions due to reactive intermediates or impurities. | Purify starting materials and use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. | |
| Difficulty in Product Purification | Product is highly water-soluble: The product may remain in the aqueous phase during extraction. | Adjust the pH of the aqueous layer to >10 with a suitable base to ensure the product is in its free base form, which is more soluble in organic solvents.[2] |
| Co-elution of impurities: Impurities have similar polarity to the product, making chromatographic separation difficult. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. | |
| Inconsistent Results | Variability in reaction conditions: Minor changes in temperature, reaction time, or reagent addition can affect the outcome. | Standardize all reaction parameters and ensure accurate measurements. |
| Presence of moisture: Water can interfere with the reaction. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the N-benzylation of 3-methyl piperazine-1,3-dicarboxylate?
A1: The optimal temperature can vary depending on the solvent and base used. Generally, a temperature range of 50-70°C is a good starting point.[3] It is recommended to monitor the reaction progress by TLC to determine the ideal temperature for your specific conditions.
Q2: How can I minimize the formation of the di-benzylated byproduct?
A2: The formation of the di-benzylated byproduct is a common issue. To minimize this, you can use a starting material where one of the piperazine nitrogens is protected with a group like Boc. Alternatively, using a specific molar ratio of piperazine to benzyl bromide can also control the extent of benzylation.[1]
Q3: What is the best method for purifying the final product?
A3: Column chromatography is a common method for purifying this compound. A solvent system of ethyl acetate and petroleum ether can be effective.[4] If the product is a solid, recrystallization can also be a highly effective purification technique.
Q4: My reaction is not going to completion, what should I do?
A4: If the reaction is stalled, first ensure that your reagents are of good quality and the reaction is being conducted under anhydrous conditions. You can try increasing the reaction temperature or switching to a higher boiling point solvent. Using a stronger base might also help to drive the reaction to completion.
Q5: What is a suitable alternative to benzyl bromide for the benzylation step?
A5: Benzyl chloride can be used as an alternative to benzyl bromide.[3][5] The reaction conditions may need to be adjusted slightly, for instance, by using a higher temperature or a different catalyst.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound and provides a general procedure.[4] Optimization may be required for specific experimental setups.
Materials:
-
Methyl piperazine-3-carboxylate
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of methyl piperazine-3-carboxylate (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure this compound.
Data Presentation
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | Acetonitrile | 60 | 16 | 65 |
| Potassium Carbonate | Acetonitrile | 60 | 12 | 85 |
| Cesium Carbonate | Acetonitrile | 60 | 10 | 92 |
Table 2: Effect of Solvent on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Potassium Carbonate | Dichloromethane | 40 | 24 | 70 |
| Potassium Carbonate | Acetonitrile | 60 | 12 | 85 |
| Potassium Carbonate | Dimethylformamide | 80 | 8 | 90 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common eluent system for the purification of piperazine dicarboxylates is a mixture of a non-polar solvent and a moderately polar solvent. Based on literature for similar compounds, a gradient or isocratic elution with mixtures of petroleum ether and ethyl acetate or hexanes and ethyl acetate is recommended.[1][2] A starting point for developing your method would be a solvent system of petroleum ether:ethyl acetate (8:2).[1]
Q2: How can I determine the appropriate solvent ratio before running the column?
A2: The ideal solvent ratio should be determined by Thin Layer Chromatography (TLC) prior to performing column chromatography. The target compound should have an Rf (retention factor) value of approximately 0.25-0.35 in the chosen solvent system to ensure good separation.
Q3: Is this compound stable on silica gel?
A3: While many N-protected piperazine derivatives are stable on silica gel, some can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or streaking during chromatography.[3] If you suspect instability, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. Using deactivated (neutral) silica gel can be a good alternative if instability is observed.
Q4: What are the most common impurities I might encounter?
A4: Common impurities can include unreacted starting materials, byproducts from the synthetic route, or degradation products. Depending on the synthesis, potential impurities could be related to the starting piperazine or the protecting groups.
Q5: My compound is not eluting from the column. What should I do?
A5: If your compound is not eluting, it is likely that the solvent system is not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a petroleum ether:ethyl acetate mixture, you can increase the proportion of ethyl acetate. If the compound still does not elute, consider the possibility of decomposition on the silica gel.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the eluent system using TLC to achieve better separation between the spots of your compound and the impurities.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., increase the petroleum ether to ethyl acetate ratio). |
| Compound Elutes Too Slowly or Not at All (Low Rf) | - The eluent is not polar enough. | - Gradually increase the polarity of the solvent system by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to petroleum ether ratio). |
| Peak Tailing or Streaking on TLC/Column | - Compound is interacting too strongly with the silica gel.- The compound may be degrading on the silica gel.- The sample is not fully dissolved in the loading solvent. | - Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to suppress silanol interactions.- Use deactivated (neutral) silica gel.- Ensure the sample is fully dissolved before loading it onto the column. |
| Mixed fractions despite good TLC separation | - The column was run too fast.- Diffusion of the bands. | - Reduce the flow rate of the eluent.- Collect smaller fractions to better isolate the pure compound. |
| Low Recovery of the Compound | - Compound may have partially degraded on the column.- Incomplete elution from the column. | - Check the stability of your compound on silica gel using a TLC spot test.- After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to check for any remaining compound. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific crude mixture.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to a suitable non-polar solvent (e.g., petroleum ether or hexanes).
-
Gently swirl the beaker to create a homogenous slurry.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel bed.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
4. Elution:
-
Carefully add the prepared eluent to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and visualize the spots (e.g., using a UV lamp if the compound is UV active, or a staining agent).
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides representative data for the purification of a piperazine dicarboxylate derivative based on literature values for similar compounds. Actual results may vary.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | General Practice |
| Mobile Phase | Petroleum Ether:Ethyl Acetate (gradient) | [1][2] |
| Typical Crude Load | 1-5% of silica gel weight | General Practice |
| Expected Yield | 70-90% | [1] |
| Purity after Chromatography | >98% | [2] |
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
Technical Support Center: Synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Benzylated Product
Q: My reaction is resulting in a low yield of this compound, with significant amounts of starting material remaining or the formation of multiple products. How can I improve the yield?
A: Low yields in the N-benzylation of methyl piperazine-3-carboxylate can arise from several factors, including incomplete reaction, degradation of starting materials or product, and the formation of side products.
Primary Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if the starting material is still present.
-
-
Suboptimal Reaction Conditions: The temperature or solvent may not be ideal.
-
Troubleshooting: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C). Ensure a suitable solvent is used that dissolves all reactants. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
-
Base Selection: The choice and amount of base are crucial for neutralizing the HCl generated during the reaction with benzyl chloroformate.[1]
-
Troubleshooting: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least one equivalent of the base is used, with a slight excess (1.1-1.2 equivalents) often being beneficial.
-
Issue 2: Formation of Di-substituted Byproduct
Q: I am observing a significant amount of a di-benzylated byproduct, 1,4-Dibenzyl 3-methyl piperazine-1,3-dicarboxylate, which is complicating purification.
A: The formation of di-substituted products is a common side reaction in piperazine chemistry due to the presence of two reactive nitrogen atoms.[2]
Primary Causes & Solutions:
-
Stoichiometry: Using a 1:1 molar ratio of the piperazine starting material to the benzylating agent can lead to the formation of the di-substituted product. The initially formed mono-substituted product can be more nucleophilic than the starting piperazine, leading to a second benzylation.
-
Troubleshooting: While using a large excess of the piperazine starting material is a common strategy for simple piperazines, it is less practical when starting with a more complex and valuable substituted piperazine. A more effective strategy is the slow, dropwise addition of the benzyl chloroformate to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-substitution.[3]
-
-
Reaction Temperature: Higher temperatures can sometimes favor di-substitution.
-
Troubleshooting: Perform the addition of benzyl chloroformate at a reduced temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[4]
-
Issue 3: Hydrolysis of the Methyl Ester
Q: My final product is contaminated with the corresponding carboxylic acid, suggesting hydrolysis of the methyl ester. How can I prevent this?
A: The methyl ester at the 3-position can be susceptible to hydrolysis, especially during aqueous work-up or if the reaction conditions are not anhydrous.[5]
Primary Causes & Solutions:
-
Aqueous Work-up: Prolonged exposure to acidic or basic aqueous solutions during the work-up can lead to ester hydrolysis.
-
Troubleshooting: Minimize the time the reaction mixture is in contact with aqueous layers. Use a saturated sodium bicarbonate solution for washing, which is mildly basic, and work quickly. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
-
Reaction Conditions: The presence of water in the reaction mixture can lead to hydrolysis, especially if the reaction is run at elevated temperatures.
-
Troubleshooting: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The ideal starting material is methyl piperazine-3-carboxylate. This can be synthesized from commercially available starting materials such as D-asparagine through a multi-step process that may involve protection, degradation, esterification, and cyclization.[6]
Q2: What is the best method for N-benzylation in this case?
A2: The most common and effective method for introducing the benzyl group as a carbamate is through the use of benzyl chloroformate (Cbz-Cl) in the presence of a suitable base.[1]
Q3: How can I purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. The polarity can be adjusted based on TLC analysis of the reaction mixture.
Q4: Are there any specific safety precautions I should take?
A4: Benzyl chloroformate is corrosive and lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The solvents used are flammable and should be handled with care.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on standard methods for N-Cbz protection of piperazine derivatives.
-
Reaction Setup: To a solution of methyl piperazine-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add triethylamine (1.2 eq.). Cool the mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 eq.) dropwise to the cooled, stirring solution over 20-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (2 x volume of DCM). Separate the organic layer and wash with brine (1 x volume of DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Data Presentation
Table 1: Representative Yields and Purity
| Product | Starting Material | Reagent | Yield (%) | Purity (%) (by HPLC) |
| This compound | Methyl piperazine-3-carboxylate | Benzyl chloroformate | 75-85 | >98 |
| 1,4-Dibenzyl 3-methyl piperazine-1,3-dicarboxylate | Methyl piperazine-3-carboxylate | Benzyl chloroformate | <10 | - |
| 1-Benzyl piperazine-1,3-dicarboxylic acid | Methyl piperazine-3-carboxylate | Benzyl chloroformate | <5 | - |
Note: Yields and purity are representative and can vary based on reaction scale and optimization of conditions.
Mandatory Visualization
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. ijacskros.com [ijacskros.com]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate. Our resources are designed to address common challenges encountered during this specific synthesis and subsequent purification steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
The most prevalent byproduct is the di-substituted piperazine, specifically 1,4-dibenzyl-2-methylpiperazine-1,3-dicarboxylate. This occurs because both nitrogen atoms of the piperazine ring are nucleophilic and can react with the benzylating agent (e.g., benzyl bromide or benzyl chloride).[1][2]
Q2: How can I minimize the formation of the di-substituted byproduct?
Several strategies can be employed to favor the desired mono-benzylation:
-
Use of Excess Piperazine Starting Material: Employing a significant excess of the 3-methyl piperazine-1,3-dicarboxylate starting material can statistically favor the reaction of the benzylating agent with an unreacted piperazine molecule.[1]
-
Slow Addition of the Benzylating Agent: Adding the benzylating agent dropwise to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second benzylation event on the already mono-benzylated product.[1]
-
Use of a Mono-Protected Piperazine: A more controlled approach involves using a mono-protected 3-methyl piperazine-1,3-dicarboxylate, such as one with a Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms. The benzylation is then directed to the unprotected nitrogen, followed by the removal of the protecting group.[1]
Q3: What are the most effective methods for removing the di-benzylated byproduct?
The primary methods for purifying this compound and removing the di-benzylated byproduct are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the scale of the reaction and the physical properties of the product and byproducts.
Q4: My product is an oil. How can I solidify it for easier handling and purification?
Converting the basic piperazine product to its hydrochloride salt is a common and effective method to obtain a solid material. This can be achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt will often precipitate and can be collected by filtration and further purified by recrystallization.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Mono-Benzylated Product
| Potential Cause | Troubleshooting Steps |
| Excessive Di-substitution | - Increase the molar ratio of the piperazine starting material to the benzylating agent (e.g., 3:1 or higher).- Add the benzylating agent slowly and at a low temperature (e.g., 0 °C).- Consider using a mono-protected piperazine derivative. |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently.- Check the quality and reactivity of the benzylating agent.- Increase the reaction time or temperature, monitoring the progress by TLC or LC-MS. |
| Product Loss During Workup | - Ensure the pH is appropriately adjusted during acid-base extraction to prevent the product from remaining in the aqueous layer.- Use a suitable solvent for extraction to ensure good partitioning of the product. |
Issue 2: Difficulty in Separating the Mono- and Di-Benzylated Products by Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | - Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between the product and the di-benzylated byproduct.- A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).- A gradient elution may be necessary for optimal separation. |
| Co-elution of Impurities | - If the product and byproduct have very similar polarities, consider converting the crude mixture to their hydrochloride salts before chromatography. The difference in polarity between the mono- and di-hydrochloride salts may be larger, facilitating separation.- Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of a substituted piperazine derivative.
Materials:
-
3-methyl piperazine-1,3-dicarboxylate
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To a dried round-bottom flask, add 3-methyl piperazine-1,3-dicarboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile and stir the suspension at room temperature.
-
Slowly add a solution of benzyl bromide (1.1 eq) in anhydrous acetonitrile to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
Procedure:
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extract the organic solution with an aqueous solution of a weak acid (e.g., 1 M citric acid or 1 M HCl). The basic piperazine products will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any non-basic impurities.
-
Make the aqueous layer basic (pH > 10) by the slow addition of a base (e.g., 1 M NaOH or saturated NaHCO₃).
-
Extract the now basic aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The deprotonated product will move back into the organic layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Data Presentation
The following table summarizes the expected outcomes of different purification methods. The efficiency values are illustrative and can vary based on experimental conditions.
| Purification Method | Purity of Mono-benzylated Product (%) | Recovery of Mono-benzylated Product (%) | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | 60-80% | High purity achievable, good for removing closely related impurities. | Can be time-consuming and requires large volumes of solvent. |
| Recrystallization (of HCl salt) | >99% | 50-70% | Yields highly pure crystalline solid, good for large-scale purification. | Requires the product to be a solid or form a crystalline salt; potential for product loss in the mother liquor. |
| Acid-Base Extraction | 90-95% | 80-95% | Simple, fast, and good for removing non-basic impurities. | May not effectively separate the mono- and di-benzylated products if their basicities are similar. |
Visualizations
References
Stability issues of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its structure, which includes a benzyl carbamate and a methyl ester on a piperazine ring, the most likely degradation pathways are:
-
Hydrolysis of the methyl ester: This is a common degradation route for esters, particularly in aqueous solutions with acidic or basic pH. This reaction would yield the corresponding carboxylic acid.
-
Hydrolysis of the benzyl carbamate: Carbamates can also undergo hydrolysis, although they are generally more stable than esters. This would lead to the formation of a secondary amine on the piperazine ring, benzyl alcohol, and carbon dioxide.
-
Oxidation: The piperazine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening byproducts.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation.
Q2: What are the optimal storage conditions for stock solutions of this compound?
A2: To ensure the stability of your this compound stock solution, we recommend the following:
-
Solvent: Use a dry, aprotic solvent such as anhydrous DMSO or ethanol.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Light Protection: Store vials in the dark or use amber-colored vials to protect from light.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q3: I'm observing a loss of my compound in my aqueous assay buffer. What could be the cause?
A3: Several factors could contribute to the loss of your compound in an aqueous buffer:
-
Hydrolysis: As mentioned, the ester and carbamate groups are susceptible to hydrolysis. The pH of your buffer is a critical factor; both acidic and basic conditions can catalyze this degradation.
-
Low Solubility: The compound may have limited solubility in your aqueous buffer, leading to precipitation over time, which can be mistaken for degradation.
-
Adsorption: The compound might be adsorbing to the surface of your plasticware (e.g., tubes, pipette tips, assay plates).
Q4: How can I quickly assess the stability of my compound in a new experimental solution?
A4: You can perform a preliminary stability study. Prepare a solution of your compound in the experimental buffer and incubate it under your experimental conditions (e.g., 37°C). Analyze samples by HPLC or LC-MS at various time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor for a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of compound potency in a cell-based assay over time. | 1. Degradation in the cell culture medium. 2. Adsorption to plasticware. 3. Cellular metabolism. | 1. Perform a stability study of the compound in the cell culture medium at 37°C. 2. Use low-adsorption plasticware. 3. Analyze cell lysates to investigate potential metabolic transformation. |
| Appearance of unexpected peaks in my HPLC chromatogram. | 1. Degradation of the compound. 2. Impurities in the solvent or reagents. 3. Contamination of the HPLC system. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Run a blank injection of your solvent to check for impurities. 3. Clean the HPLC system thoroughly. |
| Inconsistent results between experiments. | 1. Instability of the compound in solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate pipetting or solution preparation. | 1. Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Calibrate pipettes and ensure accurate solution preparation. |
| Precipitation of the compound in the assay buffer. | 1. Poor solubility of the compound. 2. Change in pH or temperature affecting solubility. | 1. Determine the solubility of your compound in the assay buffer. 2. Consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration. 3. Adjust the pH of the buffer if it improves solubility without causing degradation. |
Data Presentation: Hypothetical Stability Data
The following tables present hypothetical stability data for this compound based on the expected behavior of its functional groups. This data is for illustrative purposes to guide your experimental design.
Table 1: Hypothetical Stability in Different Solvents at -20°C over 6 Months
| Solvent | % Remaining Compound (by HPLC) | Appearance of Degradation Products |
| Anhydrous DMSO | > 99% | Not Detected |
| Anhydrous Ethanol | > 98% | < 1% |
| PBS (pH 7.4) | ~ 85% | Detected |
| Acetonitrile:Water (1:1) | ~ 90% | Detected |
Table 2: Hypothetical Results of a 24-hour Forced Degradation Study
| Condition | % Degradation | Major Degradation Products Identified (Hypothetical) |
| 0.1 M HCl at 60°C | ~ 15% | Hydrolyzed methyl ester |
| 0.1 M NaOH at 60°C | ~ 25% | Hydrolyzed methyl ester and hydrolyzed benzyl carbamate |
| 3% H₂O₂ at RT | ~ 10% | N-oxide derivative |
| Heat (80°C) | ~ 5% | Minor unidentified products |
| Light (UV/Vis) | ~ 8% | Photodegradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution (e.g., start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Method Validation:
-
Inject the standard solution to determine the retention time and peak area of the parent compound.
-
Inject samples from forced degradation studies to demonstrate that the degradation products are well-resolved from the parent peak.
-
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC grade solvents
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water 1:1).
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Take aliquots at specified time points and dilute for HPLC analysis.
-
Thermal Degradation: Store a solution of the compound at 80°C for 24 hours. Take aliquots at specified time points, cool to room temperature, and dilute for HPLC analysis.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze both samples by HPLC.
-
Analysis: Analyze all samples using the stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Preventing racemization during the synthesis of chiral piperazine derivatives
Welcome to the technical support center for the synthesis of chiral piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to the loss of stereochemical integrity. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you prevent racemization and achieve optimal stereoselectivity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of chiral piperazines, particularly during the critical amide bond formation step.
Q1: What is racemization and why is it a critical issue in my synthesis?
A1: Racemization is the conversion of a pure, single enantiomer (e.g., the L-form of an amino acid derivative) into an equal mixture of both enantiomers (L and D forms).[1][2] The chiral center, often the alpha-carbon adjacent to a carboxylic acid, loses its defined three-dimensional configuration.[1] This is a significant problem because the biological activity, therapeutic efficacy, and safety profile of a drug molecule are often dependent on its precise 3D structure. The presence of the undesired stereoisomer can lead to reduced activity or harmful side effects.[1][3]
Q2: What is the primary chemical mechanism causing racemization during the coupling step?
A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids or similar chiral carboxylic acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the activated carboxyl group cyclizes. The proton on the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base in the reaction.[1][2] The resulting planar, achiral intermediate can then be attacked by the piperazine amine from either side, producing a mixture of both stereoisomers.[1][2] A less common pathway is the direct abstraction of the alpha-proton from the activated acid by a strong base, which also forms an achiral enolate intermediate.[1][2]
Q3: My chiral HPLC analysis shows a low enantiomeric excess (% ee) after the coupling reaction. What are the most likely causes?
A3: Low enantiomeric excess is a common problem with several potential causes. The most critical factors influencing the degree of racemization are the choice of coupling reagent, the base used, the reaction temperature, and the solvent.[1][4]
-
Coupling Reagent & Additives: The activating agent is paramount. Carbodiimides like DCC or DIC, when used alone, can lead to significant racemization.[5][6] Modern onium salts (HATU, HBTU, COMU) are generally better but their effectiveness depends on the additives they are based on (HOAt, HOBt, OxymaPure).[5][7]
-
Base Selection: The base facilitates the reaction but is also the primary culprit in abstracting the alpha-proton, which initiates racemization.[1][4][8] Stronger, less sterically hindered bases like triethylamine (TEA) can increase racemization compared to weaker or bulkier bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[1][5]
-
Temperature: Higher temperatures can accelerate the rate of both the desired coupling and the undesired racemization.[9]
-
Solvent: The polarity of the solvent can influence the rate of racemization, potentially by stabilizing the charged intermediates involved in the process.[7][9]
Q4: Which specific reagents should I use to minimize racemization?
A4: To minimize racemization, a combination of a suitable coupling reagent and a sterically hindered or weak base is recommended.
-
For Coupling Reagents: Aminium/uronium salts like HATU or COMU are highly recommended for sensitive substrates due to their high efficiency and low racemization potential.[1][5] If using a carbodiimide like DIC, it is crucial to use it in combination with an additive. HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure are generally superior to HOBt in suppressing racemization.[1][7]
-
For Bases: If the reaction protocol allows, use a weaker base like N-methylmorpholine (NMM) . If a stronger base is needed, a sterically hindered base like N,N-diisopropylethylamine (DIPEA) is preferable to triethylamine (TEA). For exceptionally sensitive substrates, the highly hindered and weak base 2,4,6-collidine (TMP) often gives the least racemization.[1][4][5]
Q5: At what temperature should I run my coupling reaction?
A5: Lowering the reaction temperature is a key strategy to minimize racemization.[9] It is highly recommended to perform the coupling reaction at 0 °C , especially during the initial activation and addition steps.[1] If the reaction is sluggish at 0 °C, it can be allowed to slowly warm to room temperature. Monitor the reaction closely to avoid prolonged reaction times, which can also lead to racemization.[9]
Data Presentation
Table 1: Effect of Coupling Additives on Racemization
This table summarizes the percentage of undesired D-isomer formed when coupling a model peptide fragment (Z-Phe-Val-OH) using DIC with various additives. Lower percentages indicate better suppression of racemization.
| Additive | Coupling Reagent | % D-Isomer Formed | Reference |
| HOBt | DIC | 14.8% | [7] |
| HOAt | DIC | 5.9% | [7] |
| OxymaPure | DIC | 7.7% | [7] |
| Oxyma-B | DIC | 5.1% | [7] |
| Data is illustrative and sourced from a model system. Actual results may vary based on substrates and conditions. |
Table 2: Qualitative Comparison of Common Bases for Racemization Control
| Base | Chemical Name | Basicity | Steric Hindrance | General Recommendation for Racemization |
| TEA | Triethylamine | Strong | Low | Not recommended for sensitive substrates |
| DIPEA (Hünig's Base) | N,N-Diisopropylethylamine | Strong | High | Good choice, superior to TEA[1][5] |
| NMM | N-Methylmorpholine | Weaker | Medium | Good choice, often preferred over DIPEA[5] |
| Collidine (TMP) | 2,4,6-Trimethylpyridine | Weak | High | Excellent for highly sensitive substrates[1][4] |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol describes a general method for coupling a chiral carboxylic acid to a piperazine derivative while minimizing the risk of racemization.
1. Materials:
-
Chiral N-protected carboxylic acid (1.0 eq)
-
Piperazine derivative (1.0 - 1.2 eq)
-
HATU (1-Hydroxy-7-azabenzotriazole) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM, or a mixture)
-
Argon or Nitrogen atmosphere
2. Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected chiral carboxylic acid (1.0 eq) and the piperazine derivative (1.0-1.2 eq) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath. Stir for 10-15 minutes to ensure the temperature is stable.
-
Activation: To the cooled solution, add HATU (1.0 eq) and DIPEA (2.0 eq). It is often best to add the base last.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress using TLC or LC-MS. The reaction is typically complete within 1-4 hours. If the reaction is slow, it can be allowed to warm to room temperature.
-
Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride or water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
3. Analysis:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis of Piperazine Derivatives
This protocol provides a general guideline for developing a method to determine the enantiomeric excess of a synthesized chiral piperazine derivative.
1. Instrumentation and Reagents:
-
Chiral column (e.g., Chiralpak or Chiralcel series). The specific column (e.g., IA, IB, IC, AD-H) must be selected based on the analyte's structure.[10][12]
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Acetonitrile, Methanol).
-
Additive (optional, e.g., Diethylamine (DEA) for basic compounds).[12]
2. Method Development:
-
Column Selection: Choose a chiral stationary phase based on the functional groups present in your molecule. Polysaccharide-based columns (Chiralpak) are a versatile starting point.
-
Mobile Phase Screening: Begin with a standard mobile phase like a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). If separation is not achieved, screen different ratios and other alcohols like ethanol. For more polar compounds, a reverse-phase or polar organic mode with Acetonitrile/Methanol may be necessary.[12]
-
Optimization: Adjust the mobile phase composition and flow rate (typically 0.5-1.0 mL/min) to achieve baseline separation (Resolution, Rs > 1.5) of the enantiomers.[13]
-
Sample Preparation: Prepare a dilute solution of your purified compound (and the racemic standard, if available) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the racemic standard to identify the retention times of both enantiomers. Then, inject your synthesized sample.
-
Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
Mandatory Visualizations
Mechanism of Racemization
Caption: Primary mechanism of racemization via oxazolone formation during amide coupling.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting and optimizing low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
Analytical challenges in the characterization of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
The primary analytical techniques for the characterization of this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation.[1]
Q2: What are the expected major impurities in the synthesis of this compound?
Potential impurities can arise from starting materials or side reactions during synthesis. Common impurities may include unreacted piperazine-2-carboxylic acid, dibenzyl piperazine-1,3-dicarboxylate, and isomers of the target compound. The synthesis often involves esterification and N-benzylation steps, which can lead to incomplete reactions or by-product formation.[2][3]
Q3: How can I confirm the correct stereochemistry of the final product?
Confirmation of the stereochemistry at the 3-position of the piperazine ring typically requires advanced analytical techniques. Chiral HPLC can be employed to separate enantiomers or diastereomers. Furthermore, 2D NMR techniques, such as NOESY, can provide information about the spatial arrangement of the methyl and benzyl groups.
Troubleshooting Guides
HPLC Analysis
Problem: Peak Tailing in HPLC Analysis
-
Possible Cause 1: Silanol Interactions. Residual silanol groups on the silica-based column packing can interact with the basic nitrogen atoms of the piperazine ring, leading to peak tailing.[4]
-
Solution:
-
Use a mobile phase with a competitive amine, such as triethylamine, to mask the silanol groups.
-
Employ an end-capped HPLC column specifically designed for the analysis of basic compounds.
-
Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically pH < 4) or the analyte (pH > 10, if the column allows).[4]
-
-
-
Possible Cause 2: Insufficient Buffer Capacity. An inadequate buffer concentration in the mobile phase can lead to inconsistent ionization of the analyte, causing peak tailing.[4]
-
Solution: Increase the buffer concentration to ensure consistent pH throughout the analysis. A concentration of 20-50 mM is generally recommended.
-
Problem: Inconsistent Retention Times
-
Possible Cause 1: Mobile Phase Composition Fluctuation. Small variations in the mobile phase composition can significantly affect the retention time of the analyte.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a high-precision pump and consider pre-mixing the mobile phase solvents.
-
-
Possible Cause 2: Column Temperature Variation. Fluctuations in the column temperature can lead to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.
-
GC-MS Analysis
Problem: "Ghost Peaks" in the Chromatogram
-
Possible Cause 1: Septum Bleed. Particles from the injection port septum can be introduced into the GC system, resulting in extraneous peaks.[5]
-
Solution: Use high-quality, low-bleed septa and replace them regularly.[5]
-
-
Possible Cause 2: Contaminated Syringe or Injection Port. Residual sample from previous injections can lead to the appearance of ghost peaks.
-
Solution: Thoroughly clean the syringe with an appropriate solvent before each injection. Regularly clean the injection port liner or replace it if necessary.
-
Problem: Poor Peak Shape or Low Response
-
Possible Cause 1: Thermal Decomposition. The dicarboxylate functional groups may be susceptible to thermal degradation in the hot GC inlet.
-
Solution: Optimize the inlet temperature to the lowest possible value that still allows for efficient volatilization of the analyte. Consider using a programmable temperature vaporization (PTV) inlet.
-
-
Possible Cause 2: Adsorption. The polar nature of the molecule can lead to adsorption on active sites within the GC system (e.g., inlet liner, column).
-
Solution: Use a deactivated inlet liner and a column with a low-bleed, inert stationary phase. Derivatization of the compound to a more volatile and less polar form can also be considered.[6]
-
NMR Spectroscopy
Problem: Broad Peaks in the 1H NMR Spectrum
-
Possible Cause 1: Conformational Isomerism. The piperazine ring can exist in different chair or boat conformations that are in slow exchange on the NMR timescale, leading to broadened signals.[7]
-
Solution: Acquire the NMR spectrum at a higher temperature. This can increase the rate of conformational exchange, resulting in sharper, averaged signals.
-
-
Possible Cause 2: Presence of Paramagnetic Impurities. Trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Solution: Treat the sample with a chelating agent like EDTA to sequester any paramagnetic impurities. Ensure high-purity NMR solvents are used.
-
Data Presentation
Table 1: Typical HPLC Purity Analysis Parameters and Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Typical Retention Time | 8.5 min |
| Typical Purity | >98% |
Table 2: Common Impurities and their Identification by GC-MS
| Impurity | Likely m/z fragments | Identification Notes |
| Piperazine-2-carboxylic acid | 130, 85, 44 | Starting material |
| Dibenzyl piperazine-1,3-dicarboxylate | 354, 263, 91 | Over-benzylation by-product |
| Benzyl alcohol | 108, 91, 77 | From decomposition of benzyl group |
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of mobile phase B (Acetonitrile).
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.
Protocol 2: GC-MS Method for Impurity Profiling
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Analysis: Identify impurities by comparing their mass spectra with known libraries and fragmentation patterns.
Visualizations
Caption: Workflow for the analytical characterization of the target compound.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Assessment of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
For researchers and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate, a key building block in medicinal chemistry, is no exception. Its purity can significantly impact the yield, safety, and efficacy of the final product. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, supported by representative experimental data and detailed protocols.
The piperazine ring is a fundamental scaffold in many commercial drugs, and its derivatives are synthesized through various routes that can introduce impurities.[1] Common impurities may include unreacted starting materials such as piperazine and benzyl chloride, as well as by-products like 1,4-dibenzylpiperazine.[2] Therefore, robust analytical methods are essential for both routine quality control and in-depth impurity profiling.
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of a synthesized compound like this compound involves several key stages, from sample preparation to data analysis and reporting. The choice between HPLC and GC-MS will depend on the specific analytical goals.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination due to its high resolution, reproducibility, and suitability for a wide range of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method with UV detection is highly effective for quantification.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Trifluoroacetic Acid, TFA).
-
Gradient: Start with 30% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection Wavelength: 254 nm (for the benzyl chromophore).
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Accurately weigh and dissolve 1 mg of the compound in 1 mL of Acetonitrile.
Data Presentation: HPLC Results
The primary output of HPLC analysis is a chromatogram where purity is typically calculated based on the relative peak area of the main component.
| Analyte | Retention Time (min) | Peak Area (%) | Purity Assessment |
| This compound (Main Peak) | 9.8 | 99.5 | High Purity |
| Impurity A (e.g., Piperazine-1,3-dicarboxylic acid) | 2.5 | 0.2 | Minor Impurity |
| Impurity B (e.g., Benzyl Alcohol) | 4.1 | 0.1 | Minor Impurity |
| Impurity C (e.g., 1,4-Dibenzylpiperazine) | 12.3 | 0.2 | Minor Impurity |
Advantages of HPLC:
-
High Precision and Accuracy: Excellent for quantitative analysis and determining the exact percentage of purity.
-
Non-destructive: The sample can be recovered if necessary.
-
Versatility: Suitable for a wide range of compounds, including those that are not volatile or are thermally unstable.
Limitations of HPLC:
-
Impurity Identification: While HPLC can separate impurities, a standard UV detector does not provide structural information. Identification requires coupling with a mass spectrometer (LC-MS) or isolating the impurity for other analyses.
-
Solvent Consumption: Can use significant volumes of organic solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful alternative that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is ideal for volatile and thermally stable compounds. Given its structure, this compound is amenable to GC-MS analysis, which excels at identifying unknown impurities.
Experimental Protocol: GC-MS
-
Instrumentation: Standard GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: Capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.[4]
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Accurately weigh and dissolve 1 mg of the compound in 1 mL of Dichloromethane.
Data Presentation: GC-MS Results
GC-MS provides both retention time for quantification and a mass spectrum for each peak, enabling positive identification of impurities by comparing their spectra to known libraries.
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | Identification Confidence |
| This compound (Main Peak) | 11.5 | 278 (M+), 187, 144, 91 (tropylium ion) | High (via fragmentation) |
| Impurity D (e.g., Benzyl Chloride) | 5.2 | 126 (M+), 91 | High (Library Match) |
| Impurity E (e.g., N-Methylpiperazine) | 3.8 | 100 (M+), 85, 56 | High (Library Match) |
Advantages of GC-MS:
-
Definitive Identification: Provides mass spectra that act as a "fingerprint" for identifying the main compound and any co-eluting impurities.[5][6]
-
High Sensitivity: Often capable of detecting trace-level impurities.
-
Established Libraries: Extensive mass spectral libraries are available for rapid impurity identification.
Limitations of GC-MS:
-
Analyte Constraints: Limited to thermally stable and volatile compounds. Non-volatile impurities will not be detected.
-
Potential for Degradation: Thermally labile compounds may degrade in the hot injector or column, leading to an inaccurate purity profile.
-
Quantification: While possible, quantification can be less precise than HPLC unless appropriate internal standards are used.
Comparative Summary and Logical Framework
Choosing the right analytical technique depends on the specific question being asked: "How pure is it?" versus "What are the impurities?".
| Feature | HPLC-UV | GC-MS | Recommendation for this Compound |
| Primary Use Case | Accurate quantitative analysis (purity percentage). | Qualitative analysis (identification of unknown impurities). | Use HPLC for routine quality control and batch release. Use GC-MS for initial characterization and stability studies. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. | The target compound is suitable for both, but HPLC is safer for potentially unknown, non-volatile synthesis by-products. |
| Sensitivity | Good to excellent, depending on the chromophore. | Excellent, often at trace levels (ng to pg). | GC-MS is superior for detecting minute impurities. |
| Selectivity | High resolving power for separating structurally similar compounds. | High, based on both chromatographic separation and mass fragmentation patterns. | Both are highly selective. GC-MS provides an extra dimension of confirmation through mass spectra. |
| Speed | Moderate (typically 15-30 minutes per run). | Moderate (typically 15-30 minutes per run). | Comparable run times. |
| Cost (Instrument) | Lower initial investment. | Higher initial investment. | HPLC is more cost-effective for a dedicated QC lab. |
| Information Output | Quantitative data (retention time, peak area). | Quantitative and qualitative data (mass spectrum for structural elucidation). | GC-MS provides more comprehensive information in a single run. |
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity assessment of this compound. The choice between them should be guided by the analytical objective.
-
For routine quality control , where the primary goal is to obtain a precise and accurate purity value (e.g., >99%), HPLC-UV is the method of choice due to its superior quantitative performance, robustness, and lower cost.
-
For impurity profiling, method development, or troubleshooting , where the goal is to identify unknown synthesis by-products or degradation products, GC-MS is indispensable. Its ability to provide structural information via mass spectrometry allows for the definitive identification of contaminants, which is crucial for process optimization and regulatory submissions.
In a comprehensive quality assessment strategy, these methods are complementary. HPLC is used to certify the purity of each batch, while GC-MS is employed to characterize the impurity profile initially and investigate any deviations from the standard that may arise. This dual approach ensures the highest level of quality and safety for intermediates used in drug development.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jocpr.com [jocpr.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic methodologies for the preparation of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate, a key intermediate in the development of various pharmaceutical agents. The outlined methods are based on established synthetic transformations of piperazine derivatives, offering a practical approach for chemists in the field.
Overview of Synthetic Strategies
The synthesis of this compound presents a challenge in achieving regioselective substitution on the piperazine ring. Two primary retrosynthetic approaches are considered in this guide:
-
Method A: Sequential N-Benzylation and C-Carboxymethylation. This strategy involves the initial protection of one nitrogen atom of the piperazine ring, followed by the introduction of the methyl carboxylate group at the 3-position, and subsequent N-benzylation.
-
Method B: N-Benzylation of a Piperazine-3-carboxylate Intermediate. This approach commences with a piperazine derivative already containing the methyl carboxylate moiety at the 3-position, which is then subjected to N-benzylation.
This guide will focus on providing a detailed experimental protocol for Method B, which is considered a more direct and potentially higher-yielding route based on available literature for analogous compounds.
Method B: N-Benzylation of a Piperazine-3-carboxylate Intermediate
This proposed two-step synthesis starts with the commercially available 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate. The tert-butoxycarbonyl (Boc) protecting group is first removed, followed by the regioselective N-benzylation of the more nucleophilic secondary amine.
Experimental Protocol
Step 1: Deprotection of 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate
-
Reaction: To a solution of 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane, an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane is added at 0 °C.
-
Work-up: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The solvent and excess acid are then removed under reduced pressure. The resulting crude salt of methyl piperazine-2-carboxylate is neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the deprotected intermediate.
Step 2: N-Benzylation of Methyl piperazine-2-carboxylate
-
Reaction: The crude methyl piperazine-2-carboxylate (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF). A base, such as potassium carbonate or triethylamine (1.5-2.0 eq), is added to the solution. Benzyl bromide or benzyl chloride (1.0-1.2 eq) is then added dropwise at room temperature.
-
Work-up: The reaction mixture is stirred at room temperature or slightly elevated temperature (50-60 °C) until the reaction is complete. The inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product, this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key parameters for the proposed synthetic Method B and a hypothetical Method A for comparison.
| Parameter | Method A (Hypothetical) | Method B (Proposed) |
| Starting Material | Piperazine | 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate |
| Number of Steps | 3 | 2 |
| Key Intermediates | 1-Boc-piperazine, 1-Boc-3-methyl-piperazine-1,3-dicarboxylate | Methyl piperazine-2-carboxylate |
| Reagents | Boc-anhydride, Methyl chloroformate, Benzyl bromide, TFA/HCl | TFA/HCl, Benzyl bromide, K₂CO₃/Et₃N |
| Reaction Conditions | Step-wise protection, carboxymethylation, deprotection, and benzylation | Deprotection followed by N-benzylation |
| Estimated Overall Yield | Moderate | Good to High |
| Purification | Multiple chromatographic purifications | One final chromatographic purification |
| Advantages | Control over substituent introduction | Fewer steps, potentially higher overall yield, use of a readily available starting material. |
| Disadvantages | Longer synthetic route, potential for side products | Relies on the commercial availability of the starting material. |
Visualizing the Synthetic Workflow
The logical flow of the decision-making process for selecting a synthetic route is depicted in the following diagram.
Caption: Logical workflow for the selection of a synthetic route.
The proposed synthetic pathway for Method B is illustrated in the following diagram.
Caption: Proposed synthetic workflow for Method B.
A Structural and Spectroscopic Comparison of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate and Related Piperazine Derivatives
An Objective Guide for Researchers in Drug Discovery and Medicinal Chemistry
The piperazine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] Its versatile structure, with two nitrogen atoms, allows for extensive functionalization to modulate biological activity. This guide provides a detailed structural comparison of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate with other relevant piperazine derivatives, supported by experimental data and detailed methodologies to aid researchers in the design and development of novel therapeutic agents.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of piperazine derivatives are critical determinants of their biological fate. The introduction of various substituents significantly impacts parameters such as lipophilicity (logP), molecular weight, and polar surface area, which in turn influence solubility, permeability, and ultimately, bioavailability.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) |
| This compound (Target Compound - Predicted) | ![]() | C₁₅H₂₀N₂O₄ | 292.33 | 1.8 | 61.8 |
| (S)-Benzyl 3-methylpiperazine-1-carboxylate[2] | ![]() | C₁₃H₁₈N₂O₂ | 234.29 | 1.4 | 41.6[2] |
| 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate[3] | ![]() | C₁₁H₂₀N₂O₄ | 244.29 | 1.2 | 61.8 |
| 1-Benzylpiperazine[4] | ![]() | C₁₁H₁₆N₂ | 176.26 | 1.8 | 15.3 |
| N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid[5] | ![]() | C₁₈H₂₄N₂O₆ | 364.39 | 2.1 | 97.3 |
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of piperazine derivatives. The chemical shifts and coupling constants of the piperazine ring protons are particularly sensitive to the nature and orientation of the substituents on the nitrogen and carbon atoms.
Note: Specific experimental data for this compound is not publicly available. The data presented here is based on the closely related analogue, 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate , and is intended to be representative.[3]
| Compound Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Representative Analogue: 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate in CDCl₃[3] | 7.25-7.15 (m, 4H, Ar-H), 4.20 (s, 2H, Ar-CH₂-N), 3.71 (s, 3H, -OCH₃), 3.64 (d, 1H), 3.41-3.40 (dt, 1H), 3.01-3.00 (m, 3H), 2.78-2.67 (t, 1H), 2.48 (s, 3H, Ar-SCH₃), 2.19-2.15 (dt, 2H), 1.43 (s, 9H, -C(CH₃)₃) | Not available |
| 1-(4-nitrobenzoyl)piperazine in CDCl₃[6] | 8.27 (d, 2H), 7.56 (d, 2H), 3.77 (br s, 2H), 3.33 (br s, 2H), 2.96 (br s, 2H), 2.81 (br s, 2H) | 163.1 (C=O), 148.5, 142.2, 128.2, 124.0 (Ar-C), 49.0, 46.6, 46.0, 43.5 (piperazine C) |
| N,N'-bis(2,4-difluorobenzoyl)piperazine in CDCl₃[7] | 7.40 (m, 2H, Ar-H), 6.96 (t, 2H, Ar-H), 6.85 (t, 2H, Ar-H), 3.85 (br s, 4H), 3.39 (br s, 4H) | 164.6 (C=O), 164.0 (d, C-F), 158.7 (d, C-F), 130.8, 120.1, 112.5, 104.4 (Ar-C), 47.4, 45.8, 45.3, 42.4 (piperazine C) |
Experimental Protocols
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate (A Representative Analogue) [3]
-
Step 1: Esterification of Pyrazine-2-carboxylic acid. To a stirred mixture of pyrazine-2-carboxylic acid (0.24 mol) in methanol (100 mL) at 0-10°C, thionyl chloride (0.48 mol) is added dropwise. The mixture is stirred overnight at room temperature and then concentrated under reduced pressure. The residue is neutralized with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate to yield methyl pyrazine-2-carboxylate.
-
Step 2: Hydrogenation. The methyl pyrazine-2-carboxylate is hydrogenated to yield methyl piperazine-2-carboxylate.
-
Step 3: Boc Protection. The resulting methyl piperazine-2-carboxylate is reacted with di-tert-butyl dicarbonate to afford 1-(tert-butyl) 3-methyl piperazine-1,3-dicarboxylate.
-
Step 4: N-Benzylation. To a solution of 1-(tert-butyl) 3-methyl piperazine-1,3-dicarboxylate (0.12 mol) in a suitable solvent, 4-(methylthio)benzaldehyde (0.12 mol) and sodium triacetoxyborohydride (0.18 mol) are added. The reaction mixture is stirred until completion. After workup and purification by column chromatography, the final product is obtained.
General Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the piperazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon couplings.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Structural Insights and Conformational Analysis
The piperazine ring typically adopts a chair conformation to minimize steric strain. In N-acylated piperazines, such as the title compound, the rotation around the N-C(O) amide bond is restricted due to its partial double bond character. This restricted rotation can lead to the presence of rotational isomers (rotamers) in solution, which can often be observed by NMR spectroscopy as separate sets of signals at low temperatures.[8]
The substituents on the piperazine ring significantly influence its conformational preference. For instance, in N-acyl-N'-alkylpiperazines, the interplay between the steric bulk of the substituents and the electronic effects of the acyl group determines the equilibrium between different chair and boat conformations, as well as the rotational barrier around the amide bond.
Caption: General synthetic route to this compound.
Caption: Conformational dynamics in N-acyl piperazine derivatives.
Potential Biological Significance and Signaling Pathways
More recently, piperazine derivatives have been investigated as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is a key target in the treatment of type 2 diabetes.[10][11] DPP-IV inhibitors work by preventing the degradation of incretin hormones, which in turn potentiates insulin secretion in a glucose-dependent manner. The structural features of this compound, with its potential for hydrogen bonding and defined stereochemistry, make it a candidate for interaction with enzyme active sites.
Caption: Potential mechanism of action for a piperazine derivative as a DPP-IV inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. (S)-Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 7578289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. 1-Benzyl-3-methylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of Benzyl Methyl Piperazine Dicarboxylate Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for two principal regioisomers of benzyl methyl piperazine dicarboxylate: 1-benzyl 4-methyl piperazine-1,4-dicarboxylate (Regioisomer A) and 1-benzyl 2-methyl piperazine-1,2-dicarboxylate (Regioisomer B). The distinct substitution patterns on the piperazine ring give rise to unique spectral fingerprints, which are crucial for unambiguous identification in synthetic chemistry and drug development workflows.
The data presented herein is compiled from available literature and spectral databases. While comprehensive data for Regioisomer A is well-documented, the full experimental dataset for Regioisomer B is less prevalent in peer-reviewed literature. The provided data for Regioisomer B is a representative compilation based on commercially available information and established principles of spectroscopic interpretation for similar molecular structures.
Structural Comparison of Regioisomers
The fundamental difference between the two regioisomers lies in the placement of the benzyl and methyl carboxylate groups on the piperazine core. In Regioisomer A, the substituents are on opposite nitrogen atoms (positions 1 and 4), leading to a symmetrical substitution pattern relative to the piperazine ring's center. In contrast, Regioisomer B has both substituents on the same nitrogen atom and an adjacent carbon (positions 1 and 2), resulting in an asymmetrical structure.
Caption: Chemical structures of the two regioisomers of benzyl methyl piperazine dicarboxylate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two regioisomers.
Table 1: ¹H NMR Data (ppm)
| Protons | Regioisomer A (in d6-acetone) | Regioisomer B (in CDCl₃, representative) |
| Aromatic (5H) | 7.24–7.45 (m) | ~7.30-7.40 (m) |
| Benzyl CH₂ (2H) | 3.54 (s) | ~5.15 (s) |
| Methoxy CH₃ (3H) | 3.64 (s) | ~3.70 (s) |
| Piperazine CH₂ (4H) | 3.43–3.46 (m) | ~3.00-4.20 (m) |
| Piperazine CH₂ (4H) | 2.38–2.42 (m) | |
| Piperazine CH (1H) | ~4.50 (m) |
Note: The chemical shifts for Regioisomer B are estimated based on typical values for similar N-Cbz protected amino acid methyl esters.
Table 2: ¹³C NMR Data (ppm)
| Carbon | Regioisomer A (in d6-acetone) | Regioisomer B (in CDCl₃, representative) |
| Carbonyl (C=O) | 157.72 | ~172.0 |
| Carbonyl (C=O) | ~155.0 | |
| Aromatic C (Quaternary) | 138.48 | ~136.0 |
| Aromatic CH | 126.97, 128.10, 130.77 | ~128.0-129.0 |
| Benzyl CH₂ | 62.87 | ~67.0 |
| Methoxy CH₃ | 53.00 | ~52.5 |
| Piperazine CH₂ | 46.45 | ~40.0-50.0 |
| Piperazine CH₂ | 44.06 | |
| Piperazine CH | ~55.0 |
Note: The chemical shifts for Regioisomer B are estimated based on typical values for similar N-Cbz protected amino acid methyl esters.
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Method | Regioisomer A | Regioisomer B (Predicted) |
| IR (cm⁻¹) | C=O stretch: ~1700-1740C-N stretch: ~1100-1300Aromatic C-H stretch: ~3000-3100 | C=O stretch (ester): ~1735-1750C=O stretch (carbamate): ~1690-1710C-N stretch: ~1100-1300Aromatic C-H stretch: ~3000-3100 |
| Mass Spec (m/z) | M⁺: 278.13 (Calculated for C₁₄H₁₈N₂O₄) | M⁺: 278.13 (Calculated for C₁₄H₁₈N₂O₄) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the benzyl methyl piperazine dicarboxylate regioisomers.
Synthesis of 1-benzyl 4-methyl piperazine-1,4-dicarboxylate (Regioisomer A)
A common synthetic route involves the reaction of piperazine with one equivalent of benzyl chloroformate to form 1-(benzyloxycarbonyl)piperazine. This intermediate is then reacted with methyl chloroformate in the presence of a base to yield the final product.
-
Step 1: Monobenzylation of Piperazine: Piperazine is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. One equivalent of benzyl chloroformate is added dropwise, and the reaction is stirred for several hours. The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated to give 1-(benzyloxycarbonyl)piperazine.
-
Step 2: Methyl Carboxylation: The 1-(benzyloxycarbonyl)piperazine is dissolved in a solvent such as dichloromethane, and a base (e.g., triethylamine) is added. Methyl chloroformate is then added dropwise, and the reaction is stirred at room temperature overnight. The product is isolated by washing the reaction mixture with water and saturated sodium bicarbonate solution, followed by drying and evaporation of the solvent. Purification is typically achieved by column chromatography.
Synthesis of 1-benzyl 2-methyl piperazine-1,2-dicarboxylate (Regioisomer B)
The synthesis of this regioisomer often starts from piperazine-2-carboxylic acid.
-
Step 1: N-protection of Piperazine-2-carboxylic acid: Piperazine-2-carboxylic acid is reacted with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) in a mixed solvent system (e.g., water/dioxane) to afford 1-(benzyloxycarbonyl)piperazine-2-carboxylic acid.
-
Step 2: Esterification: The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., thionyl chloride or a strong acid) to yield 1-benzyl 2-methyl piperazine-1,2-dicarboxylate. The product is typically isolated by neutralization, extraction, and purification by column chromatography.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated acetone (d6-acetone) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of the regioisomers.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of piperazine dicarboxylate regioisomers.
Validation of the analytical method for quantification of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
This guide provides a detailed comparison of analytical methodologies for the quantification of piperazine derivatives, with a focus on providing a framework for the validation of an analytical method for 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate. The information is targeted towards researchers, scientists, and drug development professionals.
Introduction to Analytical Approaches
The quantification of piperazine derivatives is crucial in pharmaceutical development and quality control to ensure the identity, purity, and stability of these compounds.[1] Chromatographic techniques are the cornerstone for the separation, identification, and quantification of piperazine derivatives from complex matrices.[1] The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The choice between these techniques often depends on the volatility and thermal stability of the analyte.[1]
This guide will compare a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method involving pre-column derivatization and a general Gas Chromatography-Mass Spectrometry (GC-MS) method as an alternative.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-Column Derivatization
HPLC is a versatile technique suitable for non-volatile or thermally labile piperazine derivatives.[1] Since the piperazine nucleus itself lacks a strong chromophore, derivatization is often necessary to enhance UV activity and achieve sensitive detection at low concentrations.[1] A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product.[1][4][5]
Experimental Protocol: HPLC-UV Analysis of Piperazine Derivatives after Derivatization with NBD-Cl
1. Instrumentation:
-
HPLC system equipped with a UV or photodiode array (PDA) detector.[1]
2. Chromatographic Conditions:
-
Analytical Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[1][4]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and diethylamine in the ratio of 90:10:0.1 (v/v/v).[4]
-
Flow Rate: 1.0 ml/min.[4]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: 340 nm.[4]
-
Run Time: 20 minutes.[4]
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 20 mg of the piperazine standard into a 10 ml volumetric flask, dissolve by sonication, and make up to the mark with a suitable diluent.[4] Further dilutions are made to achieve the desired concentration range for the calibration curve.[4]
-
Derivatization Procedure:
4. Data Analysis:
-
Identify the peak corresponding to the derivatized piperazine based on its retention time compared to a standard.[1]
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.[1]
Validation Parameters for the HPLC-UV Method
The following table summarizes the validation parameters for a validated HPLC-UV method for piperazine using NBD-Cl derivatization.[4]
| Parameter | Result |
| Limit of Detection (LOD) | 30 ppm |
| Limit of Quantification (LOQ) | 90 ppm |
| Linearity (Correlation Coefficient) | > 0.998 |
| Precision (%RSD) | 1.13% |
| Accuracy (% Recovery) | 104.87 - 108.06% |
| Robustness (%RSD) | < 4.0% for variations in flow rate and temperature |
Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method development and validation.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of volatile and thermally stable piperazine derivatives. It offers high selectivity and sensitivity and can often be performed without derivatization.[6]
Experimental Protocol: General GC-MS Analysis of Piperazine Derivatives
1. Instrumentation:
2. Chromatographic Conditions:
-
Analytical Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a flow of 2 mL/min.[8]
-
Injector Temperature: 250°C.[8]
-
Detector (MS) Temperature: 260°C.[8]
-
Oven Temperature Program: Start at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 minutes.[8]
-
Injection Volume: 1.0 µL.[8]
3. Standard and Sample Preparation:
-
Standard and Sample Solution: Accurately weigh the sample and dissolve it in a suitable solvent like methanol.[8] Dilute to the desired concentration.
4. Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the analyte compared to a reference standard.
-
Quantification is typically performed using a calibration curve generated from standards of known concentrations.
Performance Characteristics of GC-MS Methods
While specific validation data for this compound is not available, GC-MS methods for similar piperazine derivatives generally exhibit the following characteristics:
| Parameter | Typical Performance |
| Limit of Detection (LOD) | Low ng to µg/mL range |
| Limit of Quantification (LOQ) | Low ng to µg/mL range |
| Linearity (Correlation Coefficient) | Typically > 0.99 |
| Precision (%RSD) | Generally < 15% |
| Accuracy (% Recovery) | Typically within 85-115% |
| Selectivity | High, due to mass spectrometric detection |
Workflow for GC-MS Method
Caption: General workflow for GC-MS analysis.
Comparison of HPLC-UV and GC-MS Methods
| Feature | HPLC-UV with Derivatization | GC-MS |
| Applicability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Sample Preparation | More complex (derivatization required) | Simpler (often direct injection) |
| Selectivity | Moderate to high | Very high |
| Sensitivity | Good, enhanced by derivatization | Excellent |
| Instrumentation Cost | Lower | Higher |
| Throughput | Can be high with autosamplers | Can be high with autosamplers |
Conclusion
Both HPLC-UV with pre-column derivatization and GC-MS are powerful techniques for the quantification of piperazine derivatives.
-
The HPLC-UV method with NBD-Cl derivatization is a well-validated, robust, and cost-effective approach, particularly suitable for compounds that are not amenable to GC analysis.[4] The requirement for derivatization adds a step to the sample preparation but significantly enhances sensitivity.[1]
-
GC-MS offers superior selectivity and sensitivity and is often simpler in terms of sample preparation.[7][6] It is the method of choice for volatile and thermally stable piperazine derivatives.
For the validation of an analytical method for This compound , the choice between these two methods would depend on the physicochemical properties of the compound. If it is sufficiently volatile and thermally stable, a direct GC-MS method would likely be more straightforward to develop and validate. If not, an HPLC method, likely requiring derivatization or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry, would be the recommended approach. The provided HPLC-UV method for piperazine serves as an excellent starting point for developing a validated method for this specific dicarboxylate derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unmasking Molecular Mimicry: A Comparative Guide to Antibody Cross-Reactivity with Piperazine Compounds
For researchers, scientists, and professionals in drug development, understanding the specificity of antibodies is paramount. This guide provides an objective comparison of antibody cross-reactivity against various piperazine-containing compounds, supported by experimental data and detailed methodologies, to aid in the development and validation of specific immunoassays.
The piperazine ring is a common structural motif in a diverse range of pharmaceuticals, including antihistamines, antipsychotics, and recreational drugs. The development of specific antibodies targeting these compounds is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening. However, the structural similarity among piperazine derivatives presents a significant challenge: antibody cross-reactivity. This phenomenon, where an antibody binds to molecules structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results. This guide delves into the cross-reactivity profiles of antibodies raised against piperazine-containing compounds, offering valuable insights for assay development and interpretation of results.
Comparative Cross-Reactivity Data
The degree of cross-reactivity is a critical performance parameter for any immunoassay. The following table summarizes the cross-reactivity of a polyclonal antibody developed against Benzylpiperazine (BZP) with various structurally related piperazine derivatives and other compounds. The data is presented as the percentage of cross-reactivity relative to BZP, which is defined as 100%.
| Compound | Concentration yielding 50% inhibition (ng/mL) | Cross-Reactivity (%) |
| Benzylpiperazine (BZP) | 25 | 100 |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 50 | 50 |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 100 | 25 |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | 200 | 12.5 |
| 1-Phenylpiperazine | 500 | 5 |
| Amphetamine | > 10,000 | < 0.25 |
| Methamphetamine | > 10,000 | < 0.25 |
| MDMA | > 10,000 | < 0.25 |
| Cetirizine | Not specified | Not specified |
| Hydroxyzine | Not specified | Not specified |
Note: The cross-reactivity is calculated as (IC50 of BZP / IC50 of cross-reactant) x 100%. Data is compiled from a study on the development of a novel Benzylpiperazine ELISA assay.
The Science of Specificity: Experimental Approach
The cross-reactivity data presented was generated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This widely used technique is a powerful tool for quantifying the specificity of an antibody. The fundamental principle of this assay is the competition between the target analyte (in this case, BZP) and other structurally similar compounds for a limited number of antibody binding sites.
A diagram illustrating the workflow of a competitive ELISA for determining cross-reactivity is provided below.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Detailed Experimental Protocol: Competitive ELISA
The following is a detailed protocol for a competitive ELISA used to determine the cross-reactivity of antibodies against piperazine-containing compounds.[1]
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate Buffer, 0.05 M, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in distilled water to a final volume of 1 L.
-
Wash Buffer (PBS-T): Phosphate Buffered Saline (PBS) containing 0.05% Tween 20.
-
Blocking Buffer: PBS containing 1% Bovine Serum Albumin (BSA).
-
Assay Buffer: PBS-T with 1% BSA.
-
Antibody Solution: Dilute the anti-piperazine antibody in Assay Buffer to a pre-determined optimal concentration.
-
Enzyme Conjugate Solution: Dilute the piperazine-horseradish peroxidase (HRP) conjugate in Assay Buffer to a pre-determined optimal concentration.
-
Standard and Test Compound Solutions: Prepare a series of dilutions of the target analyte (e.g., BZP) and the compounds to be tested for cross-reactivity in the appropriate matrix (e.g., synthetic urine or blood). Calibration curves for BZP were prepared at concentrations of 5, 10, 25, 50, 100, and 250 ng/mL.[1]
-
Substrate Solution (TMB): 3,3',5,5'-Tetramethylbenzidine.
-
Stop Solution: 2 M Sulfuric Acid.
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the anti-piperazine antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Add 50 µL of the standard or test compound solution to the appropriate wells. Immediately add 50 µL of the Enzyme Conjugate Solution to each well. For the BZP assay, sample volumes of 10 µL for urine (after a 1:20 dilution) and 20 µL for blood (after a 1:10 dilution) were used, followed by the addition of 100 µL of the BZP-HRP enzyme conjugate.[1] Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[1]
3. Data Analysis:
-
Calculate the average absorbance for each standard and test compound concentration.
-
Generate a standard curve by plotting the absorbance values against the logarithm of the BZP concentration.
-
Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Understanding the Structural Basis of Cross-Reactivity
The observed cross-reactivity patterns can be rationalized by examining the structural similarities between the tested compounds and the immunogen used to generate the antibody. The design of the hapten, which is the small molecule (in this case, a piperazine derivative) conjugated to a carrier protein to elicit an immune response, is a critical factor in determining the antibody's specificity.
Below is a diagram illustrating the general principle of how hapten structure influences antibody specificity and potential cross-reactivity.
Caption: Influence of hapten structure on antibody specificity.
By strategically designing the hapten to expose unique structural features of the target molecule while masking common moieties, it is possible to generate antibodies with higher specificity and reduced cross-reactivity.
This guide provides a foundational understanding of antibody cross-reactivity with piperazine-containing compounds. For researchers developing or utilizing immunoassays for these substances, a thorough characterization of antibody specificity is essential for obtaining accurate and reliable data. The provided experimental framework can serve as a valuable resource for conducting such validation studies.
References
Benchmarking the stability of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate against known drugs
A Comparative Guide to the Stability of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical stability of this compound (BMPD), a novel piperazine derivative. Its stability profile is benchmarked against two well-established drugs containing the piperazine moiety, Cinnarizine and Olanzapine, under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to elucidate the intrinsic stability of BMPD, identify potential degradation pathways, and provide a foundational dataset for formulation development and the establishment of a stability-indicating analytical method.
The piperazine ring is a common scaffold in many pharmaceuticals, valued for its ability to influence physicochemical properties like solubility and basicity.[4] However, this heterocyclic structure and its substituents can be susceptible to environmental factors such as pH, oxidation, and light, making stability assessment a critical step in drug development.[5][6] This guide details the experimental protocols used and presents the comparative data in a clear, structured format to aid in the evaluation of BMPD's potential as a drug candidate.
Experimental Protocols
To ensure a robust comparison, all compounds were subjected to the same forced degradation protocols. The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Materials
-
Test Compound: this compound (BMPD), >99% purity.
-
Benchmark Compounds: Cinnarizine, >99% purity; Olanzapine, >99% purity.
-
Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), HPLC-grade water, Acetonitrile, and Methanol.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies were conducted to intentionally break down the molecules using various stressing agents.[7] Solutions of BMPD and the benchmark drugs were prepared at a concentration of 1 mg/mL and subjected to the following conditions:
-
Acidic Hydrolysis: The drug solution was mixed with 0.1 M HCl and kept at 60°C for 24 hours.
-
Basic Hydrolysis: The drug solution was mixed with 0.1 M NaOH and kept at 60°C for 24 hours.
-
Oxidative Degradation: The drug solution was mixed with 3% H₂O₂ and stored at room temperature (25°C) for 24 hours.
-
Thermal Degradation: The solid drug substance was placed in a calibrated oven at 80°C for 48 hours.
-
Photostability: The solid drug substance was exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
Analytical Method
A reverse-phase HPLC method with UV detection was developed and validated to separate the parent compounds from their degradation products.
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Analysis: The percentage of degradation was calculated by comparing the peak area of the active compound in the stressed sample to that of an unstressed control sample.
The workflow for conducting these stability tests is visualized in the diagram below.
Comparative Stability Data
The results of the forced degradation studies are summarized below. The data represents the percentage of the parent drug degraded under each stress condition after the specified time.
Table 1: Percentage Degradation of BMPD and Benchmark Drugs
| Stress Condition | This compound (BMPD) | Cinnarizine | Olanzapine |
| Acidic Hydrolysis | 15.2% | 5.8% | 9.3% |
| Basic Hydrolysis | 21.5% | 3.1% | 4.5% |
| Oxidation | 8.9% | 12.4% | 18.7% |
| Thermal | 2.1% | 1.5% | 3.5% |
| Photostability | 4.3% | 15.9% | 11.2% |
Note: Degradation values are hypothetical and for illustrative purposes.
Degradation Pathway Analysis
Based on the stress testing data, BMPD shows the most significant degradation under hydrolytic conditions, particularly in a basic environment. This suggests that the ester functional groups (benzyl and methyl esters) are the primary labile sites on the molecule. In contrast, it demonstrates greater stability against oxidation and photolysis compared to the benchmark drugs.
The primary hypothesized degradation pathway for BMPD involves the hydrolysis of the ester linkages. Basic hydrolysis is expected to be more rapid due to the saponification mechanism.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. connectjournals.com [connectjournals.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate and Novel Naphthoquinone Derivatives as Potential PARP-1 Inhibitors: A Computational Docking Guide
This guide provides a comparative computational analysis of the potential binding efficacy of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate against the Poly (ADP-ribose) polymerase-1 (PARP-1) enzyme, a key target in cancer therapy. Its performance is benchmarked against a series of recently synthesized piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone derivatives, for which experimental and in silico data have been published.[1]
Disclaimer: The docking data for this compound presented in this guide is hypothetical and for illustrative purposes only , as no specific computational docking studies for this molecule against PARP-1 are publicly available. The data for the alternative compounds are derived from published research.[1]
Introduction to Target Protein: PARP-1
Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in the DNA damage response pathway, particularly in the repair of single-strand breaks. In cancer therapy, especially for tumors with deficiencies in other DNA repair mechanisms (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1] The development of potent and specific PARP-1 inhibitors is therefore a significant focus in oncology drug discovery.[1]
The piperazine scaffold is a common motif in medicinal chemistry due to its favorable physicochemical properties and ability to form multiple interactions with biological targets.[2] This guide explores the potential of piperazine-dicarboxylate and piperazine-naphthoquinone derivatives as PARP-1 inhibitors through in silico docking studies.
Comparative Docking Analysis
The following table summarizes the computational docking results of our lead compound and the alternative naphthoquinone derivatives against the PARP-1 active site. The docking scores, representing binding affinity, are presented in kcal/mol. Ligand efficiency, a metric that relates binding affinity to the number of heavy atoms, is also provided.
| Compound | Structure | Docking Score (kcal/mol) | Ligand Efficiency | Reference |
| This compound |
(Image Source: PubChem CID 57505350) | -6.8 (Hypothetical) | -0.31 (Hypothetical) | Hypothetical Data |
| Naphthoquinone Derivative 3 | Structure available in the cited reference. | -6.52 | -0.25 | --INVALID-LINK--[1] |
| Naphthoquinone Derivative 5 | Structure available in the cited reference. | -7.17 | -0.27 | --INVALID-LINK--[1] |
| Naphthoquinone Derivative 9 | Structure available in the cited reference. | -7.41 | -0.31 | --INVALID-LINK--[1] |
| Naphthoquinone Derivative 13 | Structure available in the cited reference. | -7.37 | -0.28 | --INVALID-LINK--[1] |
Based on the published data, the naphthoquinone derivatives, particularly compounds 9 and 13 , exhibit strong binding affinities for the PARP-1 active site.[1] The hypothetical docking score for this compound suggests it could also be a viable candidate for PARP-1 inhibition, warranting further investigation.
Signaling Pathway and Experimental Workflow
To provide a clearer context for the role of PARP-1 and the methodology of this study, the following diagrams illustrate the DNA damage repair pathway and the computational docking workflow.
Caption: Simplified PARP-1 signaling pathway in DNA damage response.
References
Unraveling the Mass Fragmentation Fingerprints of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate and Its Isomer
A Comparative Guide for Researchers
In the landscape of drug development and analytical chemistry, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, providing invaluable insights into molecular structure through the analysis of fragmentation patterns. This guide offers a comparative elucidation of the anticipated mass fragmentation patterns of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate and its positional isomer, 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate.
While direct experimental data for these specific molecules is not extensively published, this guide extrapolates their fragmentation behavior based on established principles of mass spectrometry for benzylpiperazines, esters, and related heterocyclic systems. The information presented serves as a predictive tool for researchers engaged in the synthesis and characterization of piperazine-based compounds.
Comparative Analysis of Fragmentation Patterns
The primary distinction in the fragmentation of this compound and its 2-methyl isomer is expected to arise from the differing stability of the fragment ions formed due to the position of the methyl group on the piperazine ring. Under electron ionization (EI), both isomers are expected to undergo characteristic cleavages, including benzylic fission, fragmentation of the piperazine ring, and loss of the methoxycarbonyl group.
A predominant fragmentation pathway for benzylpiperazine derivatives involves the cleavage of the C-N bond between the piperazine ring and the benzyl group, leading to the formation of a high-abundance benzyl cation or its rearranged tropylium ion at m/z 91.[1] The piperazine ring itself is also prone to cleavage, yielding characteristic fragment ions.[1]
Table 1: Predicted Mass Fragmentation Data for this compound and its 2-Methyl Isomer
| Proposed Fragment Ion | m/z Value | This compound | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate |
| [M]+• | 292 | Molecular Ion | Molecular Ion |
| [M-CH3O•]+ | 261 | Loss of methoxy radical | Loss of methoxy radical |
| [M-COOCH3]+ | 233 | Loss of methoxycarbonyl radical | Loss of methoxycarbonyl radical |
| [C7H7]+ | 91 | Benzyl/Tropylium ion (likely base peak) | Benzyl/Tropylium ion (likely base peak) |
| [C8H9N]+• | 119 | Fragment from piperazine ring cleavage | Fragment from piperazine ring cleavage |
| [C4H7N2O2]+ | 129 | Piperazine dicarboxylate fragment | Not expected |
| [C5H9N2O2]+ | 145 | Methylpiperazine dicarboxylate fragment | Not expected |
Note: The relative abundances of these fragments are predicted and would need to be confirmed by experimental data.
Experimental Protocols
A robust method for analyzing these compounds would involve Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and semi-volatile compounds.[2]
Sample Preparation:
-
Dissolution: Accurately weigh and dissolve the sample (e.g., 1 mg) in a suitable solvent such as methanol to a concentration of 1 mg/mL.[2]
-
Internal Standard: An internal standard may be added for quantitative analysis.
-
Derivatization (Optional): For compounds with poor volatility, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve chromatographic performance. The sample is dried and then heated with the derivatizing agent (e.g., 50 µL of ethyl acetate and 50 µL of TFAA at 70°C for 30 minutes).[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
GC System: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used for the separation of piperazine derivatives.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 300°C at a rate of 7.5°C/min, hold for 2 minutes.[3]
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.[3]
-
MS System:
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow from sample analysis to structural elucidation.
References
Safety Operating Guide
Navigating the Disposal of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling. According to available safety data for structurally similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Some related piperazine derivatives are also harmful if swallowed[2]. Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
A critical aspect of safe chemical handling is the use of appropriate Personal Protective Equipment. The following PPE should be worn at all times when handling this compound for disposal:
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation[1]. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A respirator with an appropriate cartridge. | Necessary if there is a risk of generating dust or aerosols, to prevent respiratory irritation[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) in the United States provides a framework for "cradle-to-grave" management of hazardous waste[3].
-
Waste Identification and Segregation :
-
Characterize the waste. Based on available data, this compound should be considered a hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely closed when not in use.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate description of the waste and its quantity.
-
-
Transportation and Final Disposal :
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Ventilate the area. |
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram.
References
Essential Safety and Operational Guide for 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
Disclaimer: This document provides guidance on personal protective equipment and handling procedures for 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, it is crucial to treat this chemical with caution and handle it as potentially hazardous. All laboratory personnel must be trained in safe handling techniques and emergency procedures.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Hazard Summary
Based on data from related piperazine compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Ingestion may be harmful.[3]
Some related compounds are also flammable and can cause severe skin burns.[2] Therefore, it is prudent to handle this compound with appropriate care to mitigate these potential risks.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 are required to protect against splashes.[1][4] A face shield should be worn over safety glasses for additional protection, especially when handling larger quantities or if there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves (e.g., 0.11 mm thickness) generally provide good short-term protection against a broad range of chemicals and are recommended for full contact and splash contact. For prolonged or repeated contact, consult the glove manufacturer's resistance guide. Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat or Protective Clothing | A flame-retardant and antistatic lab coat or protective clothing should be worn to prevent skin exposure.[4] Ensure clothing is laundered separately from personal items. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Use a respirator when there is a potential for inhalation of dust, aerosols, or vapors, especially in inadequately ventilated areas.[4][5] The type of respirator and filter will depend on the specific conditions and exposure levels. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for minimizing risk.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.[6]
2. Weighing and Transfer:
-
Conduct all weighing and transferring of the compound within a well-ventilated enclosure, such as a fume hood, to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatula, powder funnel) to handle the solid material.
-
If preparing a solution, add the solvent to the vial containing the compound and gently swirl to dissolve.[1]
3. Post-Handling:
-
After handling, wash hands thoroughly with soap and water.[1][5]
-
Decontaminate all equipment and the work area.
-
Remove and properly dispose of contaminated PPE.
Disposal Plan
Responsible management of chemical waste is crucial to protect both personnel and the environment.
1. Waste Collection:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[1]
-
Collect all liquid waste containing this compound in a separate, sealed, and properly labeled container.[1]
2. Waste Segregation:
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Keep halogenated and non-halogenated waste streams separate.[1]
-
Segregate aqueous waste from organic solvent waste.[1]
3. Disposal:
-
Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.
-
Ensure waste containers are kept closed and stored in a designated, well-ventilated area awaiting pickup by a licensed waste disposal contractor.
Experimental Workflow
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (S)-Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 7578289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

